2-(2-aminoacetamido)-4-methylpentanoic acid
Description
The exact mass of the compound Glycylleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862449 | |
| Record name | Glycylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-14-2, 688-13-1, 869-19-2 | |
| Record name | Glycylleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-DL-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(2-aminoacetamido)-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide commonly known as Leucylglycine. This document details a robust solution-phase synthesis methodology, including the preparation of a protected intermediate and subsequent deprotection steps. Furthermore, it outlines the key analytical techniques and expected data for the thorough characterization of the final compound.
Overview
This compound (Leucylglycine) is a dipeptide composed of the amino acids L-leucine and glycine.[1] As a fundamental building block of proteins and peptides, it serves as a valuable tool in various research areas, including drug discovery, biochemistry, and materials science. The synthesis of such dipeptides requires a strategic approach involving the use of protecting groups to ensure the specific formation of the desired peptide bond.[2] This guide presents a well-established solution-phase synthesis method.
Synthesis of this compound
The synthesis of Leucylglycine is achieved through a multi-step process that involves the coupling of protected amino acid precursors, followed by the removal of these protecting groups. A common and effective strategy involves the coupling of N-terminally protected leucine with a C-terminally protected glycine, followed by deprotection to yield the final dipeptide.
Synthesis Workflow
The overall synthetic workflow can be visualized as a three-stage process: protection of the constituent amino acids, coupling to form the dipeptide backbone, and finally, deprotection to yield the target molecule.
References
physicochemical properties of Glycyl-L-leucine for drug design
Glycyl-L-leucine: A Physicochemical Guide for Drug Design
Introduction: Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine, joined by a peptide bond.[1] In the field of drug design and development, Gly-Leu is of significant interest not for its intrinsic pharmacological activity, but as a key substrate for the human peptide transporter 1 (PEPT1).[2][3] PEPT1 is a high-capacity transporter located on the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary di- and tripeptides.[4][5] By attaching Gly-Leu to a drug molecule to create a prodrug, it is possible to leverage this natural uptake mechanism to enhance the oral bioavailability of poorly absorbed therapeutic agents.[4] This guide provides an in-depth overview of the essential physicochemical properties of Glycyl-L-leucine, its biological transport, and the experimental methods used to characterize it, offering a critical resource for its application in prodrug design.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Glycyl-L-leucine are crucial for predicting its behavior in both formulation and biological systems. These properties, summarized below, indicate a highly polar and hydrophilic molecule.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | [1] |
| Molecular Formula | C₈H₁₆N₂O₃ | [1] |
| Molecular Weight | 188.22 g/mol | [1][6] |
| CAS Number | 869-19-2 | [7] |
| Melting Point | 233 - 235 °C | [1] |
| pKa (Strongest Acidic) | ~3.89 (Predicted) | [8] |
| pKa (Strongest Basic) | ~8.14 (Predicted) | [8] |
| logP (Octanol/Water) | -2.1 to -2.7 (Predicted) | [6][8] |
| Polar Surface Area | 92.4 Ų | [8] |
Solubility and Stability Profile
The solubility and stability of Gly-Leu are critical parameters for developing aqueous formulations and predicting its fate in biological fluids.
| Property | Value | Source(s) |
| Water Solubility | 37 - 50 mg/mL (experimentally determined) | [9][10] |
| DMSO Solubility | Insoluble | [9][11] |
| Primary Degradation Pathways | 1. Hydrolysis: Cleavage of the peptide bond to yield glycine and L-leucine. 2. Intramolecular Cyclization: Formation of cyclo(Gly-Leu), a diketopiperazine. | [12][13] |
| Stability Factors | Degradation is highly dependent on pH and temperature, with acidic or basic conditions and elevated temperatures accelerating both hydrolysis and cyclization. | [12] |
Biological Transport and Prodrug Strategy
The primary utility of Glycyl-L-leucine in drug design stems from its efficient transport by the PEPT1 transporter (gene SLC15A1).[3]
PEPT1 Transport Mechanism: PEPT1 is a proton-coupled symporter that transports di- and tripeptides from the intestinal lumen into the enterocytes.[2][4] This process is driven by an inwardly directed proton gradient, allowing for active transport of substrates against their concentration gradient.[14] PEPT1 is characterized as a high-capacity, low-affinity transporter with broad substrate specificity, making it an ideal target for prodrugs.[3][4]
The Prodrug Approach: A drug with poor membrane permeability can be covalently linked to Gly-Leu. The resulting prodrug is recognized and transported by PEPT1 into the intestinal cell. Once inside, the prodrug is rapidly cleaved by ubiquitous intracellular peptidases (such as glycyl-leucine dipeptidase), releasing the active parent drug, which can then enter systemic circulation.[2][11][15] This strategy effectively bypasses the limitations of the parent drug's poor absorption.
Experimental Protocols & Methodologies
Accurate characterization of Gly-Leu's properties is essential. The following sections detail standard experimental protocols for determining its key physicochemical parameters.
pKa Determination by Capillary Zone Electrophoresis (CZE)
The pKa values, representing the ionizable N-terminal amino group and C-terminal carboxylic acid, can be determined by measuring the peptide's electrophoretic mobility across a pH range.[16]
Methodology:
-
Electrolyte Preparation: A series of background electrolytes with precisely known pH values spanning the expected pKa range (e.g., pH 2 to 11) are prepared.
-
Capillary Conditioning: A fused-silica capillary is conditioned by flushing sequentially with sodium hydroxide and the specific background electrolyte for the run.[16]
-
Sample Injection: A small plug of the Gly-Leu solution is hydrodynamically injected into the capillary.
-
Electrophoresis: A high voltage is applied across the capillary, causing the charged Gly-Leu molecules to migrate. The migration time is recorded.
-
Mobility Calculation: The effective electrophoretic mobility (μ_eff_) is calculated for each pH point.
-
Data Analysis: A plot of μ_eff_ versus pH is generated. The inflection points of the resulting sigmoidal curve correspond to the pKa values of the ionizable groups.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the benchmark technique for its determination.[17][18]
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for LogD) are mixed and shaken overnight to ensure mutual saturation.[19] The phases are then separated.
-
Sample Preparation: A stock solution of Gly-Leu is prepared, and a precise amount is added to a flask containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the Gly-Leu to partition between the two phases until equilibrium is reached.[18]
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.[17]
-
Concentration Measurement: A sample is carefully removed from each phase, and the concentration of Gly-Leu is quantified using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Chemical Stability Analysis by HPLC
Assessing the chemical stability of Gly-Leu in various conditions is vital for formulation and predicting its shelf-life. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this analysis.[20][21]
Methodology:
-
Forced Degradation Study: Solutions of Gly-Leu are prepared in various stress conditions, such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or PBS) buffers.[12][20]
-
Incubation: The solutions are incubated at a controlled, often elevated, temperature (e.g., 37°C or 50°C) to accelerate degradation.
-
Time-Point Sampling: Aliquots are withdrawn from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Each aliquot is injected into an RP-HPLC system, typically equipped with a C18 column and a UV detector set to ~210 nm for peptide bond detection.[20][22] A gradient elution with a mobile phase of water and acetonitrile (often containing 0.1% TFA) is used to separate the parent Gly-Leu from its degradation products.[22]
-
Quantification: The peak area of the intact Gly-Leu is recorded at each time point.
-
Kinetic Analysis: The natural logarithm of the remaining Gly-Leu concentration is plotted against time. The slope of this line gives the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. archives.ijper.org [archives.ijper.org]
- 21. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 22. biovera.com.au [biovera.com.au]
A Comprehensive Technical Guide to the Biological Activity of Glycyl-L-leucine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine, linked by a peptide bond[1]. As a fundamental biochemical entity, it serves as a substrate for various enzymes, particularly peptidases, and is actively transported across biological membranes[2][3]. Its significance extends from basic nutritional science, where it plays a role in protein digestion and absorption, to advanced pharmaceutical applications, where it is utilized as a building block for complex therapeutic agents and as a model for studying peptide transport mechanisms[2][4]. This guide provides an in-depth analysis of the biological activities of Glycyl-L-leucine, focusing on its transport kinetics, metabolic fate, enzymatic interactions, and its influence on cellular signaling pathways.
Intestinal Absorption and Metabolism
The primary route for the absorption of di- and tripeptides from the diet is through specialized transporters in the intestinal epithelium[5]. Glycyl-L-leucine is a key substrate in the study of these processes, primarily involving the proton-coupled peptide transporter 1 (PEPT1).[5][6]
Transport Kinetics via PEPT1
PEPT1 is a high-capacity, low-affinity transporter responsible for absorbing the bulk of dietary peptides.[6] The efficiency of Glycyl-L-leucine transport is significantly higher than that of other dipeptides, such as Glycyl-glycine. This superior efficiency is characterized by a lower Michaelis constant (Km), indicating a higher affinity for the transporter, and a higher maximum transport velocity (Vmax).[6]
Data Presentation: Comparative Transport Kinetics
| Dipeptide | Model System | Transporter | K_m_ (mM) | V_max_ (nmol/mg protein/min) | Reference |
| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | [6] |
| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | [6] |
| Glycyl-L-leucine | Rat Small Intestine | Not specified | 1.6 | Not specified | [6] |
Table 1: Michaelis-Menten kinetic parameters for the transport of Glycyl-L-leucine and Glycyl-glycine.
The data consistently show that Glycyl-L-leucine has a significantly higher affinity for the intestinal peptide transport system compared to Glycyl-glycine.[6]
Metabolic Fate: Hydrolysis and Absorption Pathways
The metabolism of Glycyl-L-leucine in the small intestine involves two primary pathways:
-
Hydrolysis by Brush Border Peptidases: The dipeptide is cleaved into its constituent amino acids, glycine and L-leucine, at the surface of the enterocyte. These free amino acids are then absorbed via specific amino acid transporters.[5][7]
-
Intact Transport and Cytosolic Hydrolysis: The intact dipeptide is transported into the enterocyte by PEPT1. Once inside, it is rapidly hydrolyzed by cytosolic peptidases into glycine and L-leucine, which are then transported across the basolateral membrane into the bloodstream.[5]
A "master" dipeptidase, identified as Glycyl-L-leucine hydrolase, has been purified from monkey small intestinal mucosa and is known to hydrolyze a wide array of dipeptides.[5] Studies in the rat small intestine suggest that the transport of the intact peptide is not sodium-dependent, whereas the absorption of the free leucine liberated by superficial hydrolysis is partially sodium-dependent.[7][8]
The sequence of amino acids is critical. In vivo studies in rats have shown that the absorption of L-leucine is markedly greater from L-leucyl-glycine than from Glycyl-L-leucine, suggesting that L-leucyl-glycine is more readily hydrolyzed by brush border peptidases or has a higher affinity for the transport system.[5]
Influence on Cellular Signaling and Metabolism
Once absorbed and hydrolyzed, the constituent amino acids of Gly-Leu exert their own biological effects. L-leucine, in particular, is a potent signaling molecule.
Activation of the mTOR Signaling Pathway
L-leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically mTOR Complex 1 (mTORC1).[9] mTORC1 is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[9] Leucine's activation of mTORC1 is a key mechanism by which it stimulates muscle protein synthesis.[10] This has made leucine a focus in nutritional supplements for athletes and in clinical settings to combat muscle wasting (cachexia) in various diseases.[10][11]
However, the role of leucine and mTOR activation in cancer is complex and can be context-dependent, with some studies suggesting it may promote the growth of certain cancer cells, while others indicate potential anti-tumor effects.[10][12] For instance, leucine deprivation has been shown to inhibit proliferation and induce apoptosis in breast cancer cells by suppressing the expression of fatty acid synthase (FASN).[13]
Effects on General Metabolism
Studies in Escherichia coli have shown that the addition of Glycyl-L-leucine to the growth medium can alter cellular metabolism, including elevating the rate of serine catabolism and changing the expression patterns of various polypeptides, such as those involved in methionine synthesis and lysyl-tRNA synthetase.[14]
Experimental Protocols
Methodology for Dipeptide Transport Kinetic Analysis (Caco-2 Cells)
This protocol is a standard method for evaluating the intestinal transport of dipeptides using a well-established in vitro model of the human intestinal epithelium.[6]
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Monolayer Formation: Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and grown for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Transport Assay:
-
The cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES, pH 6.0) for 20 minutes at 37°C.
-
The transport buffer is replaced with a fresh buffer containing the radiolabeled dipeptide (e.g., [¹⁴C]Gly-L-leucine) at various concentrations, with or without potential inhibitors.
-
The cells are incubated for a specific time (e.g., 10 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the monolayers with ice-cold transport buffer.
-
-
Quantification:
-
Cells are lysed using a suitable lysis buffer (e.g., 0.5 M NaOH).
-
An aliquot of the lysate is used for protein quantification (e.g., via a BCA assay).
-
The remaining lysate is mixed with a scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The uptake rate is calculated and normalized to the protein content (nmol/mg protein/min). Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Methodology for In Vivo Intestinal Perfusion in Rats
This in vivo technique allows for the study of absorption in a more physiologically relevant context.[5]
-
Animal Preparation: Male Wistar rats are anesthetized, and the abdominal cavity is opened via a midline incision.
-
Intestinal Segment Isolation: A specific segment of the small intestine (e.g., jejunum or ileum) is isolated. Catheters are inserted at the proximal and distal ends. The segment is gently flushed with saline to remove its contents.
-
Perfusion: The isolated intestinal loop is perfused with a solution containing the dipeptide of interest at a known concentration and flow rate. The perfusion solution is maintained at 37°C.
-
Sample Collection: The perfusate exiting the distal end of the segment is collected at timed intervals.
-
Analysis: The concentrations of the dipeptide and its constituent amino acids in the collected perfusate are determined using methods such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The rate of disappearance of the dipeptide from the lumen is calculated, providing a measure of its absorption rate.
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Double-Edge Effects of Leucine on Cancer Cells[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
In Vitro Plasma Stability of 2-(2-aminoacetamido)-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro plasma stability of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide derivative also known as glycyl-leucine. Understanding the stability of such compounds in plasma is a critical component of early-stage drug discovery and development, as it influences pharmacokinetic properties and bioavailability. Unstable compounds are often subject to rapid clearance and short half-lives, leading to poor in vivo performance[1].
The stability of dipeptides and other amino acid derivatives in plasma is primarily dictated by enzymatic degradation. Plasma contains a variety of hydrolases, including peptidases and esterases, that can cleave the amide bond of dipeptides[1]. The rate of this degradation can vary significantly depending on the specific amino acid sequence, stereochemistry, and the animal species from which the plasma is derived[2]. For instance, dipeptide monoester prodrugs have been synthesized to modulate enzymatic stability and improve drug delivery[3].
Core Concepts in Plasma Stability
The in vitro plasma stability of a compound is typically assessed by incubating it with plasma at a physiological temperature (37°C) and monitoring its disappearance over time. The primary metric used to quantify stability is the in vitro half-life (t½), which is the time required for 50% of the compound to be degraded. Compounds with certain functional groups, such as amides, are particularly susceptible to enzymatic hydrolysis in plasma[1].
Several factors can influence the plasma stability of a dipeptide like glycyl-leucine:
-
Enzymatic Activity: The type and concentration of proteolytic enzymes in the plasma are the main drivers of degradation.
-
Species Differences: Plasma stability can vary greatly between species (e.g., human, rat, mouse, dog), making cross-species comparisons crucial for preclinical development[2].
-
Chemical Structure: Modifications to the dipeptide structure, such as the use of D-amino acids or cyclization, can significantly enhance plasma stability[4].
Experimental Protocols for In Vitro Plasma Stability Assessment
A standardized protocol is essential for obtaining reproducible and comparable plasma stability data. The following is a typical experimental workflow for assessing the in vitro plasma stability of a test compound.
General Plasma Stability Assay Protocol
-
Preparation of Solutions:
-
A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.
-
Pooled plasma (e.g., human, rat, mouse) is thawed at 37°C. It is often diluted with a buffer such as PBS (pH 7.4) to a final concentration of 80%[5].
-
-
Incubation:
-
The test compound is added to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).
-
The mixture is incubated in a shaking water bath at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes)[1].
-
-
Reaction Termination and Sample Preparation:
-
The enzymatic reaction in each aliquot is terminated by adding a cold organic solvent, typically acetonitrile or methanol, which also serves to precipitate plasma proteins[5]. An internal standard is often included in the precipitation solvent for accurate quantification.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
The supernatant, containing the remaining test compound, is analyzed using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The concentration of the test compound at each time point is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percent remaining is plotted against time.
-
The degradation rate constant (k) is determined from the slope of the linear regression.
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k [5].
-
Quantitative Data on Dipeptide and Amino Acid Derivative Stability
| Compound/Class | Species | Half-life (t½) | Reference |
| Dipeptide Model Prodrugs | Human | > 1 hour | [6] |
| Mercaptoacetamide-based HDACI (W2) | Human | 79 min | [5] |
| Mercaptoacetamide-based HDACI (W2) | Rat | 92 min | [5] |
| Mercaptoacetamide-based HDACI (S2) | Human, Mouse, Porcine, Rat | Longer than SAHA | [5] |
| GRF(1-29)-NH2 | Porcine | 13 min | [4] |
| [Ala15]GRF(1-29)-NH2 | Porcine | 17 min | [4] |
| Cyclized GRF Analogs | Porcine | > 2 hours | [4] |
This table is a compilation of data for structurally related compounds to provide a general understanding of dipeptide stability in plasma.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro plasma stability assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Glycyl-L-leucine in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document elucidates the multifaceted mechanism of action of the dipeptide Glycyl-L-leucine (Gly-Leu) in cellular models, focusing on its transport, metabolism, and influence on key signaling pathways that govern cellular functions.
Cellular Uptake and Transport of Glycyl-L-leucine
The initial and rate-limiting step for the cellular activity of Glycyl-L-leucine is its transport across the plasma membrane. This process is primarily mediated by the H⁺-coupled oligopeptide cotransporter 1 (PEPT1), a member of the Solute Carrier family 15 (SLC15A1).[1][2]
The PEPT1 Transporter
PEPT1 is a high-capacity, low-affinity transporter responsible for the uptake of di- and tripeptides in the small intestine and, to a lesser extent, in other tissues like the kidney.[3] Its function is crucial for the absorption of dietary protein digestion products and peptidomimetic drugs.[2][3] The transport process is stereoselective, favoring L-isomers of amino acids within the dipeptide.[4]
The driving force for PEPT1-mediated transport is an inwardly directed proton gradient, making its activity highly dependent on an acidic extracellular pH.[1][5][6] Optimal uptake of Glycyl-L-leucine typically occurs at an apical pH of around 6.0-6.5.[1]
Dual Mechanism of Uptake in Intestinal Models
In intestinal epithelial models, such as Caco-2 cells or rat small intestine preparations, the absorption of Glycyl-L-leucine occurs via two primary routes:
-
Intact Dipeptide Transport: A significant portion of Gly-Leu is transported intact across the apical membrane by PEPT1. This transport is sodium-independent.[7][8][9]
-
Brush Border Hydrolysis and Amino Acid Transport: A fraction of Gly-Leu is hydrolyzed at the cell surface by brush border peptidases into its constituent amino acids, glycine and L-leucine.[7][10] The liberated L-leucine can then be transported into the cell via sodium-dependent and independent amino acid transporters, such as the L-type amino acid transporter (LAT).[8][11] The uptake of leucine from Gly-Leu has been observed to be greater than that of glycine, with the additional leucine transport being sodium-dependent.[7]
It is estimated that approximately half of the Glycyl-L-leucine influx is mediated by the carrier system for the intact dipeptide, while the other half is transported as L-leucine following hydrolysis at the membrane surface.[8][9]
Quantitative Data on Transport
The following table summarizes key quantitative parameters related to the transport of dipeptides like Glycyl-L-leucine, primarily via the PEPT1 transporter in Caco-2 cells.
| Parameter | Typical Value Range | Substrate/Condition | Reference |
| Km (Michaelis-Menten Constant) | 0.5 - 2.5 mM | Glycyl-Sarcosine (Gly-Sar) | [1] |
| Vmax (Maximum Transport Velocity) | 100 - 200 nmol/mg protein/10 min | Glycyl-Sarcosine (Gly-Sar) | [1] |
| Papp (Apparent Permeability) | 1 x 10⁻⁶ to 20 x 10⁻⁶ cm/s | Various di- and tripeptides | [1] |
| Optimal pH for Uptake | 6.0 - 6.5 | Glycyl-L-leucine | [1] |
Visualization of Gly-Leu Transport
Caption: Dual mechanism of Glycyl-L-leucine uptake in intestinal cells.
Intracellular Metabolism and Signaling Pathways
Once inside the cell, Glycyl-L-leucine is rapidly metabolized, and its constituent amino acids act as signaling molecules, primarily influencing the mTOR pathway.
Intracellular Hydrolysis
Intact Gly-Leu that enters the cytosol is quickly hydrolyzed by cytosolic peptidases into glycine and L-leucine.[10] This cleavage is a critical step, as the subsequent signaling events are primarily driven by the free amino acids, particularly L-leucine.
The mTOR Signaling Pathway
L-leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[12][13][14] The activation is specifically targeted to the mTOR Complex 1 (mTORC1).
Mechanism of Activation:
-
Sensing Leucine: Intracellular leucine is sensed by proteins such as Sestrin2 and Leucyl-tRNA synthetase (LARS1).[15]
-
mTORC1 Activation: Leucine promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb.[16]
-
Downstream Phosphorylation: Activated mTORC1 phosphorylates several key downstream targets, including:
-
p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'TOP), which typically encode ribosomal proteins and translation factors.[14][17]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Hyperphosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to form the eIF4F complex, which is essential for cap-dependent translation initiation.[14]
-
The combined effect of these events is a significant increase in protein synthesis, supporting cell growth and proliferation.[17][18] Studies in chicken intestinal epithelial cells have shown that Gly-Leu significantly increases the protein expression of phosphorylated mTOR (p-mTOR) and p-S6K1, thereby promoting protein synthesis.[17]
Visualization of Gly-Leu Signaling
Caption: Activation of the mTORC1 pathway by L-leucine from Gly-Leu.
Effects on Cellular Processes
The transport and subsequent metabolic activation by Glycyl-L-leucine translate into measurable effects on key cellular processes like proliferation and apoptosis.
Cell Proliferation
Both components of Gly-Leu, glycine and L-leucine, are known to support cell proliferation. Glycine consumption is strongly correlated with rapid cancer cell proliferation, as it is involved in nucleotide synthesis.[12][19] L-leucine, through its activation of mTORC1, is a potent promoter of cell growth and proliferation.[12]
Experimental data shows that treatment of intestinal epithelial cells (IECs) with Gly-Leu significantly increases cell viability.[17] This pro-proliferative effect is also associated with an increase in the proportion of cells in the G1 phase of the cell cycle.[17]
| Cellular Process | Effect of Gly-Leu | Cellular Model | Reference |
| Cell Viability | Significantly Increased | Chicken Intestinal Epithelial Cells | [17] |
| Protein Synthesis | Significantly Increased | Chicken Intestinal Epithelial Cells | [17] |
| Cell Cycle | Increased proportion of cells in G1 phase | Chicken Intestinal Epithelial Cells | [17] |
Apoptosis
The role of Gly-Leu and its components in apoptosis is context-dependent. Leucine deprivation has been shown to induce apoptosis in breast cancer cells.[20][21] Conversely, some studies suggest that high doses of leucine can have pro-oncogenic activity in certain cancers.[12]
A related compound, L-leucyl-L-leucine methyl ester, has been shown to induce apoptosis in cells with cytolytic potential, such as cytotoxic lymphocytes and myeloid cells.[22] This process is dependent on intracellular conversion by the enzyme dipeptidyl peptidase I (DPPI) into membranolytic products that trigger a zinc-sensitive apoptotic pathway.[22] While this provides a potential mechanism for dipeptide-induced apoptosis, it is specific to a derivative of leucyl-leucine and may not be directly applicable to Glycyl-L-leucine in all cell types.
Experimental Protocols
Protocol: Glycyl-L-leucine Uptake Assay in Caco-2 Cells
This protocol is designed to measure the uptake of Glycyl-L-leucine into a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.[1][23]
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and antibiotics.[23]
-
Seed cells onto permeable Transwell® filter inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER), which should be >250 Ω·cm².[1]
2. Transport Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 6.0-6.5 for the apical (donor) side and pH 7.4 for the basolateral (receiver) side.
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the Gly-Leu solution (at desired concentrations) in apical transport buffer to the donor chamber.
-
Add fresh transport buffer to the receiver chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from both apical and basolateral chambers at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
At the end of the experiment, wash the cells with ice-cold buffer and lyse them to determine the intracellular concentration.
3. Quantification and Analysis:
-
Quantify the concentration of Gly-Leu in all samples using a suitable analytical method, such as LC-MS/MS.[1]
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
4. Controls:
-
Competitive Inhibition: To confirm PEPT1-mediated transport, co-incubate Gly-Leu with a 10- to 20-fold excess of a known PEPT1 substrate, such as Glycyl-Sarcosine. A significant decrease in Gly-Leu uptake indicates PEPT1 involvement.[1]
-
Monolayer Integrity: Perform a Lucifer Yellow rejection assay post-experiment. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s to confirm the monolayer was intact.[1]
Visualization of Experimental Workflow
Caption: A typical experimental workflow for assessing Gly-Leu transport.
Conclusion
The mechanism of action of Glycyl-L-leucine in cellular models is a well-orchestrated process initiated by its transport into the cell, predominantly via the PEPT1 transporter. Following intracellular hydrolysis, the liberated L-leucine serves as a critical signaling molecule, activating the mTORC1 pathway to promote protein synthesis, cell growth, and proliferation. This detailed understanding of its transport and signaling functions is vital for researchers in nutrition and pharmacology, and for professionals engaged in the development of peptidomimetic drugs that can leverage these natural uptake and activation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. L-type amino acid transporters in two intestinal epithelial cell lines function as exchangers with neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Double-Edge Effects of Leucine on Cancer Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Clues about Cancer Cell Metabolism Emerge | Technology Networks [technologynetworks.com]
- 20. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-Leucine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide commonly known as Glycyl-L-Leucine (Gly-Leu), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Gly-Leu's biological activities, focusing on its primary therapeutic targets. The core of this document details the molecular pathways Gly-Leu influences, presents quantitative data on its transport and effects, and provides detailed experimental protocols for researchers to investigate its mechanism of action. The primary mechanism of Gly-Leu involves its cellular uptake via the Peptide Transporter 1 (PepT1) followed by intracellular hydrolysis, leading to the release of L-leucine. Leucine, a branched-chain amino acid, is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth. A secondary, less pronounced effect on dopamine neurotransmission has also been reported. This guide aims to equip researchers with the necessary information to explore the therapeutic potential of Gly-Leu.
Introduction
This compound (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine. While dipeptides are fundamental components of protein metabolism, Gly-Leu has garnered specific attention for its potential to modulate key cellular processes. Its therapeutic potential stems primarily from its ability to efficiently deliver L-leucine into cells, thereby activating downstream signaling pathways crucial for cellular growth and function. This document will delve into the identified therapeutic targets of Gly-Leu, with a primary focus on the mTOR signaling pathway and a secondary look at its influence on the dopaminergic system.
Primary Therapeutic Target: The mTOR Signaling Pathway
The principal therapeutic potential of Gly-Leu lies in its ability to stimulate protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This effect is not a result of direct binding of the dipeptide to mTOR, but rather an indirect consequence of its intracellular hydrolysis and the subsequent release of L-leucine.
Mechanism of Action
The activation of the mTOR pathway by Gly-Leu is a multi-step process:
-
Cellular Uptake: Gly-Leu is transported into cells, primarily intestinal epithelial cells, via the high-capacity, low-affinity Peptide Transporter 1 (PepT1)[1].
-
Intracellular Hydrolysis: Once inside the cell, Gly-Leu is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-leucine.
-
Leucine Sensing: The increased intracellular concentration of L-leucine is sensed by Leucyl-tRNA synthetase (LRS), which has been identified as a key intracellular leucine sensor for the mTORC1 signaling pathway[2][3][4].
-
mTORC1 Activation: Leucine-bound LRS activates the mTOR complex 1 (mTORC1), a central regulator of cell growth and protein synthesis[2][3][4].
-
Downstream Signaling: Activated mTORC1 then phosphorylates its downstream effectors, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 and 4E-BP1 leads to the initiation of protein synthesis.
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Dipeptides Analogous to Glycyl-L-leucine: From Rational Design to Functional Validation
Abstract
This technical guide provides a comprehensive framework for the discovery and preclinical evaluation of novel dipeptides with functional similarities to Glycyl-L-leucine. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines a structured, multi-disciplinary approach that integrates computational design, chemical synthesis, and biological screening. We delve into the foundational principles of rational dipeptide design, leveraging the known structure-activity relationships of Glycyl-L-leucine and its interaction with intestinal transporters. Detailed, field-proven protocols for solid-phase and liquid-phase dipeptide synthesis are provided, alongside methodologies for rigorous characterization using mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide presents a high-throughput screening cascade, centered around the Caco-2 cell permeability assay, to identify and validate candidates with favorable transport kinetics. By synthesizing these critical components into a cohesive workflow, this guide aims to empower scientific teams to efficiently navigate the complexities of novel dipeptide discovery and development.
Introduction: The Significance of Glycyl-L-leucine as a Model Dipeptide
Glycyl-L-leucine, a dipeptide composed of glycine and L-leucine, serves as an important model for understanding the intestinal absorption and metabolic fate of small peptides.[1][2] Its efficient uptake is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), a key player in the absorption of dietary protein digestion products and various peptidomimetic drugs.[3] The study of Glycyl-L-leucine's transport has provided crucial insights into the mechanisms that govern the bioavailability of orally administered peptide-based therapeutics.[4][5] The development of novel dipeptides with tailored properties, such as enhanced stability, targeted delivery, or specific biological activity, is a promising avenue for therapeutic innovation. This guide outlines a systematic approach to the discovery of such novel dipeptides, using Glycyl-L-leucine as a foundational paradigm.
The Dipeptide Discovery Workflow: An Integrated Approach
The discovery of novel dipeptides with desired characteristics is a multi-faceted process that necessitates a seamless integration of computational and experimental methodologies. The workflow presented herein is designed to be iterative, allowing for cycles of design, synthesis, and testing to refine and optimize lead candidates.
References
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Metabolic Role of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine)
Abstract
This compound, a dipeptide more commonly known as Glycyl-L-leucine (Gly-Leu), is a significant metabolite in various biological systems, including humans.[1][2] Composed of glycine and L-leucine, its metabolic journey from intestinal absorption to cellular utilization involves intricate transport and enzymatic processes.[3] Beyond its fundamental role as a source of constituent amino acids for protein synthesis, Gly-Leu and its metabolites, particularly L-leucine, are implicated in key cellular signaling pathways that regulate protein synthesis and cell growth.[4][5] This technical guide provides a comprehensive overview of the metabolic pathways involving Gly-Leu, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.
Introduction
Dipeptides, the smallest units of proteins, are not merely intermediates in protein digestion but also play crucial roles in nutrition, cellular signaling, and therapeutics.[6][7] Glycyl-L-leucine (Gly-Leu) serves as a model dipeptide for understanding these multifaceted roles.[8] Its metabolism is a critical aspect of amino acid homeostasis and nitrogen balance.[2] The unique sequence of its amino acids influences its absorption, hydrolysis, and bioavailability, making it a subject of interest in drug formulation and nutritional science.[3][8] This document will explore the transport, hydrolysis, and systemic metabolism of Gly-Leu, with a particular focus on its interaction with cellular signaling cascades.
Metabolic Pathways of Glycyl-L-leucine
The metabolic fate of Gly-Leu is primarily characterized by its transport across cellular membranes and subsequent hydrolysis into glycine and L-leucine.
Intestinal Absorption and Transport
The intestinal epithelium is the principal site for the absorption of dietary dipeptides.[3] Gly-Leu is transported into enterocytes via the proton-coupled peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter.[3] Studies in the rat small intestine have indicated that the transport of the intact dipeptide is not sodium-dependent.[9] There is also evidence for at least two routes of entry for intact Gly-Leu.[9]
The absorption of amino acids from Gly-Leu is significantly greater than from an equimolar mixture of free glycine and leucine, highlighting the efficiency of dipeptide transport systems.[10]
Enzymatic Hydrolysis
Once inside the enterocytes, or at the brush border membrane, Gly-Leu is rapidly hydrolyzed by dipeptidases.[2][3] A key enzyme in this process is Glycyl-L-leucine hydrolase , which has been identified in both the cytosol and particulate fractions of intestinal mucosal cells and is considered a versatile "master" dipeptidase due to its broad substrate specificity.[2][11] This hydrolysis yields free glycine and L-leucine, which then enter the portal circulation.
Systemic Metabolism and Organ Distribution
Following absorption, Gly-Leu that enters the bloodstream is subject to removal by various organs. Studies in conscious dogs have shown that the liver, kidney, muscle, and gut all participate in the clearance of plasma Gly-Leu.[12][13] The liver and kidney are the primary organs for its extraction and metabolism.[12][13] Interestingly, glycine and leucine balances are uniquely more positive across muscle tissue during the infusion of Gly-Leu compared to a corresponding mixture of free amino acids, suggesting a particular role for this dipeptide in muscle metabolism.[12][13]
Role in Cellular Signaling: The mTOR Pathway
The metabolic products of Gly-Leu, particularly L-leucine, are potent signaling molecules. Leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[5] Studies on chicken intestinal epithelial cells have shown that Gly-Leu can promote the expression of mTOR and its downstream signaling molecules, S6K1 and 4EBP1, thereby stimulating protein synthesis.[4] This suggests that Gly-Leu can act as a nutritional signal regulator.[4]
Below is a diagram illustrating the activation of the mTOR pathway following the hydrolysis of Gly-Leu.
Quantitative Data
The following tables summarize key quantitative data from studies on Gly-Leu metabolism.
Table 1: Transport Kinetics of Glycyl-L-leucine in Monkey Small Intestine
| Transport Process | Kt (Affinity Constant) | Vmax |
| High-affinity | 5 mmol/l | 1 µmol min-1 g-1 |
| Low-affinity | 33 mmol/l | 3.9 µmol min-1 g-1 |
| Data from clinical studies on monkey small intestine.[14][15] |
Table 2: Disappearance of Glycyl-L-leucine from Plasma by Different Organs in Dogs
| Organ | Percentage of Infused Amount |
| Liver | 25% |
| Kidney | 24% |
| Muscle | 12% |
| Gut | 10% |
| Data from organ-balance technique in conscious dogs.[12][13] |
Table 3: Disappearance of Dipeptides in Human Intestinal Segments
| Dipeptide | Intestinal Segment | Disappearance Rate |
| Glycyl-L-leucine | Jejunum | 94% |
| Glycyl-L-leucine | Ileum | 92% |
| Data from perfusion studies in normal human volunteers.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of dipeptide metabolism.
Protocol for In Vitro Dipeptide Transport Assay using Everted Intestinal Rings
This protocol is adapted from studies on rat small intestine.[9]
-
Animal Preparation: Euthanize a rat following ethical guidelines and excise the small intestine.
-
Intestinal Sac Preparation: Gently evert a segment of the jejunum over a glass rod and cut it into 2-3 mm rings.
-
Incubation: Pre-incubate the rings in Krebs-Ringer bicarbonate buffer gassed with 95% O2 / 5% CO2 at 37°C for 5 minutes.
-
Uptake Measurement: Transfer the rings to a fresh buffer containing radiolabeled Gly-Leu at a known concentration. Incubate for a specified time (e.g., 2 minutes).
-
Washing: Stop the uptake by transferring the rings to ice-cold buffer and wash thoroughly to remove extracellular tracer.
-
Sample Preparation: Blot the rings, weigh them, and solubilize the tissue.
-
Quantification: Measure the radioactivity in the tissue digest using a scintillation counter to determine the amount of Gly-Leu taken up.
-
Data Analysis: Express the uptake as µmol per gram of wet tissue per unit of time.
Protocol for Quantification of Dipeptides by UPLC-MS/MS
This protocol is based on methods for comprehensive dipeptide analysis.[16]
-
Sample Preparation:
-
For tissue samples, homogenize in an appropriate solvent (e.g., ice-cold HCl solution).
-
For serum samples, perform protein precipitation with a solvent like acetonitrile/methanol/water.
-
Centrifuge to remove debris and collect the supernatant.
-
-
Derivatization (Optional but recommended for sensitivity):
-
Derivatize the dipeptides in the extract with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
-
-
UPLC Separation:
-
Inject the prepared sample onto a UPLC system equipped with a suitable column (e.g., ACQUITY HSS T3).
-
Use a gradient elution with solvents like 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
MS/MS Detection:
-
Couple the UPLC system to a tandem mass spectrometer.
-
Optimize MS parameters (e.g., precursor and product ions, collision energy) for each dipeptide of interest.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of dipeptide standards.
-
Quantify the dipeptides in the samples by comparing their peak areas to the standard curve.
-
Protocol for Assessing mTOR Pathway Activation in Cell Culture
This protocol is based on studies investigating the effect of Gly-Leu on protein synthesis in intestinal epithelial cells.[4]
-
Cell Culture: Culture a relevant cell line (e.g., chicken intestinal epithelial cells) in appropriate growth medium.
-
Treatment: Starve the cells of amino acids for a defined period, then treat with Gly-Leu, an equimolar mixture of glycine and leucine, or a control medium for various time points.
-
Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.
Conclusion and Future Directions
This compound (Gly-Leu) is a dipeptide of significant interest in metabolic research. Its efficient absorption and subsequent hydrolysis provide essential amino acids for protein synthesis and, importantly, release L-leucine, a key activator of the mTOR signaling pathway. The data and protocols presented herein provide a framework for researchers and drug development professionals to further investigate the metabolic and signaling roles of Gly-Leu. Future research could focus on leveraging the unique transport and signaling properties of Gly-Leu for targeted nutrient delivery, as a component in clinical nutrition formulations, and in the development of peptide-based therapeutics. Understanding the nuances of its metabolism in various physiological and pathological states will be crucial for translating this fundamental knowledge into practical applications.
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycyl-L-leucine | 869-19-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 5. benchchem.com [benchchem.com]
- 6. Dipeptides: Structure, Function, and Examples - Peptide Port [peptideport.com]
- 7. cambridge.org [cambridge.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption [jci.org]
- 11. [PDF] Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
Glycyl-L-leucine as an Early-Stage Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for sensitive and specific biomarkers for the early detection and monitoring of diseases is a cornerstone of modern biomedical research. Small molecule metabolites, such as dipeptides, are gaining increasing attention due to their dynamic nature and close association with cellular metabolism. Glycyl-L-leucine, a dipeptide composed of glycine and L-leucine, has emerged from recent metabolomic studies as a potential early-stage biomarker, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the current early-stage research on Glycyl-L-leucine as a biomarker, including quantitative data, detailed experimental protocols for its detection, and an exploration of its potential role in cellular signaling pathways.
Data Presentation: Glycyl-L-leucine in Metabolic Syndrome
Recent untargeted metabolomics research has identified Glycyl-L-leucine as a potential biomarker for metabolic syndrome (MetS) with insulin resistance. The following table summarizes the quantitative findings from a key study.
| Biomarker | Disease State | Fold Change vs. Healthy Controls | p-value | VIP Score | Reference |
| Glycyl-L-leucine | Prediabetic Metabolic Syndrome | 1.28 x 10⁻⁹ | 2.11 x 10⁻⁸ | 0.54098 | [1] |
VIP (Variable Importance in Projection) score is a measure of a variable's importance in a PLS-DA (Partial Least Squares Discriminant Analysis) model. A VIP score > 1 is generally considered significant.
Experimental Protocols
Accurate and reproducible quantification of Glycyl-L-leucine in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantitative Analysis of Glycyl-L-leucine in Human Plasma using LC-MS/MS
This protocol is a composite based on established methods for amino acid and dipeptide analysis in plasma.[2][3][4][5]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., isotopically labeled Glycyl-L-leucine).
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.[2]
2. Liquid Chromatography (LC)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar analytes like Glycyl-L-leucine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate Glycyl-L-leucine from other plasma components. The specific gradient profile should be optimized based on the column and system used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Glycyl-L-leucine: The precursor ion ([M+H]⁺) is m/z 189.1. The product ion for quantification is typically the m/z of protonated leucine (132.1) or glycine (75.1).
-
Internal Standard: The MRM transition for the isotopically labeled internal standard should be monitored concurrently.
-
-
Data Analysis: The concentration of Glycyl-L-leucine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Signaling Pathways and Biological Relevance
While the direct signaling roles of most dipeptides are still under investigation, the involvement of Glycyl-L-leucine in metabolic syndrome suggests a potential link to nutrient-sensing pathways.[6][7] The constituent amino acid, L-leucine, is a well-established activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[8][9][10]
Hypothesized Signaling Role of Glycyl-L-leucine
It is plausible that elevated levels of Glycyl-L-leucine, or its subsequent hydrolysis into glycine and L-leucine, contribute to the dysregulation of the mTORC1 pathway observed in metabolic diseases. The following diagram illustrates a potential mechanism.
Experimental Workflow for Biomarker Validation
The validation of Glycyl-L-leucine as a robust biomarker requires a systematic approach, from initial discovery to clinical application.
Conclusion and Future Directions
The early-stage research into Glycyl-L-leucine as a biomarker is promising, particularly in the context of metabolic syndrome. The availability of robust analytical methods allows for its precise quantification in biological samples, paving the way for larger cohort studies. Future research should focus on:
-
Validation in diverse populations: Confirming the association of Glycyl-L-leucine with metabolic syndrome in larger and more diverse patient cohorts.
-
Longitudinal studies: Assessing the predictive value of Glycyl-L-leucine for the development and progression of metabolic diseases.
-
Mechanistic elucidation: Investigating the direct and indirect roles of Glycyl-L-leucine in cellular signaling pathways, such as mTORC1, and its impact on insulin sensitivity.
-
Exploring other disease contexts: Given the fundamental roles of its constituent amino acids, investigating Glycyl-L-leucine as a potential biomarker in other conditions, such as cancer and neurodegenerative diseases, is warranted.
The continued investigation of Glycyl-L-leucine holds the potential to yield a valuable new biomarker for the early detection and management of metabolic disorders, ultimately contributing to improved patient outcomes.
References
- 1. Identification of Insulin Resistance Biomarkers in Metabolic Syndrome Detected by UHPLC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-peptides.co.uk [alpha-peptides.co.uk]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Approaches to Understanding Glycyl-L-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine. As a fundamental building block of proteins and a product of protein digestion, it plays a significant role in various biological processes, including nutrient absorption and cellular metabolism. Understanding the conformational dynamics, energetic landscapes, and interactions of Glycyl-L-leucine at a molecular level is crucial for advancements in drug delivery, nutritional science, and peptide-based therapeutics. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study Glycyl-L-leucine, supplemented with detailed experimental protocols and data presentation.
Physicochemical Properties of Glycyl-L-leucine
A foundational aspect of any computational study is the understanding of the basic physicochemical properties of the molecule. These properties are essential for parameterizing and validating computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | --INVALID-LINK-- |
| Melting Point | 233 - 235 °C | --INVALID-LINK-- |
| Water Solubility | Soluble | [General knowledge] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | --INVALID-LINK-- |
| pKa (Strongest Basic) | 8.14 (Predicted) | --INVALID-LINK-- |
Computational Methodologies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For Glycyl-L-leucine, DFT calculations can provide insights into its stable conformations, peptide bond characteristics, and reactivity.
A thorough conformational analysis is critical to understanding the flexibility and preferred shapes of Glycyl-L-leucine, which in turn dictate its biological activity. The potential energy surface (PES) of a dipeptide is often visualized using a Ramachandran plot, which shows the energetically allowed regions for the backbone dihedral angles φ (phi) and ψ (psi).
Table 2.1: Calculated Relative Energies of Glycyl-L-leucine Conformers (Note: This table is a template. Actual values would be obtained from specific DFT calculations as described in the protocol below.)
| Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |
| C1 (β-sheet like) | -150 | +150 | 0.00 |
| C2 (α-helical like) | -60 | -40 | Value |
| C3 (Turn structure) | +70 | -60 | Value |
| ... | ... | ... | ... |
This protocol outlines the general steps for performing geometry optimization and frequency calculations for Glycyl-L-leucine using a quantum chemistry software package like Gaussian.
-
Structure Building:
-
Construct the initial 3D structure of Glycyl-L-leucine in its zwitterionic form using a molecular builder such as GaussView or Avogadro.
-
Generate several starting conformations by manually rotating the φ (C-N-Cα-C) and ψ (N-Cα-C-N) dihedral angles to explore the conformational space.
-
-
Geometry Optimization:
-
For each starting conformation, perform a geometry optimization to find the nearest local minimum on the potential energy surface.
-
Method: B3LYP functional.[1]
-
Basis Set: 6-311+G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate results.[2]
-
Solvation Model: To simulate an aqueous environment, use an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized geometry at the same level of theory.
-
This step confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities.
-
-
Data Analysis:
-
Extract the final energies of all stable conformers to determine their relative stabilities.
-
Analyze the vibrational modes to assign the calculated frequencies to specific molecular motions (e.g., C=O stretch, N-H bend). Visualization of the normal modes is highly recommended.
-
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations are instrumental in assigning the observed spectral bands to specific vibrational modes.
Table 2.2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Glycyl-L-leucine (Note: This table is a template. Experimental values should be obtained from literature or new experiments, and calculated values from DFT frequency calculations as described above.)
| Experimental FT-IR | Calculated (Scaled) | Assignment |
| Value | Value | Amide I (C=O stretch) |
| Value | Value | Amide II (N-H bend, C-N stretch) |
| Value | Value | COO⁻ asymmetric stretch |
| Value | Value | COO⁻ symmetric stretch |
| Value | Value | CH₃ asymmetric stretch |
| Value | Value | CH₃ symmetric stretch |
| Value | Value | N-H stretch |
| ... | ... | ... |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a dynamic view of molecular systems, allowing the study of conformational changes, solvent effects, and interactions with other molecules over time.
This protocol provides a general workflow for setting up and running an MD simulation of Glycyl-L-leucine in an aqueous environment using GROMACS.[3][4][5]
-
System Preparation:
-
Topology Generation: Use the pdb2gmx tool in GROMACS to generate a topology for the Glycyl-L-leucine molecule. Choose a suitable force field (e.g., AMBER99SB-ILDN, CHARMM36).[3]
-
Simulation Box: Create a simulation box (e.g., cubic or dodecahedron) around the dipeptide using gmx editconf.
-
Solvation: Fill the simulation box with a water model (e.g., TIP3P) using gmx solvate.[3]
-
Adding Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a desired ionic strength using gmx genion.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system for a short period (e.g., 100 ps) to stabilize the temperature.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system for a longer period (e.g., 1 ns) to stabilize the pressure and density.
-
-
Production MD:
-
Run the production simulation for the desired length of time (e.g., 100 ns or more) to collect data for analysis.
-
-
Analysis:
-
Analyze the trajectory to study properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), Ramachandran plots, hydrogen bonding, and conformational transitions.
-
Experimental Protocols
Experimental validation is crucial to complement and verify computational findings. This section outlines key experimental procedures relevant to the study of Glycyl-L-leucine.
Synthesis and Purification of Glycyl-L-leucine
While commercially available, understanding the synthesis of Glycyl-L-leucine is fundamental for researchers who may need to produce derivatives or isotopically labeled versions.
This protocol describes a general method for synthesizing a dipeptide like Glycyl-L-leucine in solution.
-
Protection of Amino Acids:
-
Protect the N-terminus of glycine (e.g., with a Boc or Fmoc group).
-
Protect the C-terminus of L-leucine (e.g., as a methyl or ethyl ester).
-
-
Peptide Coupling:
-
Dissolve the N-protected glycine in a suitable solvent (e.g., dichloromethane or dimethylformamide).
-
Activate the carboxyl group using a coupling reagent (e.g., DCC/HOBt or HATU).
-
Add the C-protected L-leucine and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the protected dipeptide by column chromatography.
-
-
Deprotection:
-
Remove the N- and C-terminal protecting groups under appropriate conditions (e.g., acid for Boc, base for Fmoc, and saponification for esters) to yield Glycyl-L-leucine.
-
Purify the final product by recrystallization or reverse-phase HPLC.
-
Kinetic Analysis of Glycyl-L-leucine Hydrolysis
The stability of the peptide bond in Glycyl-L-leucine is a key parameter, especially in the context of drug delivery and digestion.
This method can be used to determine the rate of hydrolysis of Glycyl-L-leucine under specific conditions (e.g., in subcritical water or in the presence of peptidases).[6][7]
-
Reaction Setup:
-
Prepare a solution of Glycyl-L-leucine of known concentration in the desired reaction medium (e.g., buffer at a specific pH, subcritical water).
-
If studying enzymatic hydrolysis, add the purified peptidase to the solution.
-
Incubate the reaction mixture at a constant temperature.
-
-
Sample Collection and Quenching:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction (e.g., by adding a strong acid or by rapid cooling) to stop further hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is typically used.
-
Detection: Monitor the elution of Glycyl-L-leucine and its constituent amino acids (glycine and L-leucine) using a UV detector (e.g., at 214 nm).
-
-
Data Analysis:
-
Quantify the concentrations of the dipeptide and its hydrolysis products at each time point by integrating the peak areas and comparing them to standard curves.
-
Plot the concentration of Glycyl-L-leucine as a function of time to determine the reaction kinetics (e.g., first-order rate constant).
-
Visualizations of Pathways and Workflows
Glycyl-L-leucine Transport via PepT1
Glycyl-L-leucine is absorbed in the small intestine primarily through the proton-coupled peptide transporter 1 (PepT1). This process is crucial for the uptake of di- and tripeptides from the diet.
Caption: Proton-coupled transport of Glycyl-L-leucine via the PepT1 transporter.
Experimental Workflow for In Vitro Dipeptide Transport Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds, including dipeptides.
Caption: Workflow for Caco-2 cell permeability assay of Glycyl-L-leucine.
Conclusion
The theoretical and computational study of Glycyl-L-leucine provides invaluable insights into its structure, dynamics, and interactions. DFT calculations can elucidate the conformational preferences and vibrational properties, while MD simulations offer a dynamic picture of its behavior in a biological environment. When coupled with robust experimental validation, these computational approaches provide a powerful toolkit for researchers in drug development and nutritional sciences. The protocols and data presented in this guide serve as a comprehensive resource for initiating and conducting in-depth studies on this important dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: HPLC Method for Quantification of 2-(2-aminoacetamido)-4-methylpentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide also known as Glycyl-Leucine, is a fundamental component in various biological and pharmaceutical studies. Accurate and reliable quantification of this dipeptide is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of peptides.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.
Principle
The method utilizes reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase.[2] A C18 column is employed as the stationary phase, which retains the relatively nonpolar dipeptide.[3][4] The mobile phase consists of a gradient of acetonitrile and water with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.[4] The analyte is detected by UV absorbance at 214 nm, which is characteristic of the peptide bond.[3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Sample Diluent: 20% Acetonitrile in water with 0.1% TFA.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the sample diluent to achieve a theoretical concentration within the range of the calibration curve.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[3]
5. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | %RSD |
| 10 | 152,100 | 1825.2 | 1.20 |
| 50 | 760,500 | 7605.0 | 1.00 |
Table 3: Accuracy (Spike and Recovery)
| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Placebo | 25 | 24.5 | 98.0 |
| Placebo | 75 | 73.8 | 98.4 |
Table 4: Method Detection and Quantitation Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the analytical method components.
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control of products containing this dipeptide.
References
Application Notes and Protocols for Solid-Phase Synthesis of Glycyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Glycyl-L-leucine (Gly-Leu) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis is based on the use of a pre-loaded Fmoc-Gly-Wang resin, followed by the coupling of Fmoc-L-leucine and subsequent cleavage from the solid support.
Introduction
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[1][2] The Fmoc/tBu strategy offers a mild and efficient approach, employing a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[1] This protocol outlines the manual synthesis of Glycyl-L-leucine, a simple dipeptide, which serves as a fundamental example of the SPPS workflow. The process begins with a resin already loaded with the C-terminal amino acid, glycine, simplifying the initial steps.[][4]
Experimental Protocols
The synthesis of Glycyl-L-leucine is performed in a stepwise manner involving three main stages: Fmoc deprotection of glycine, coupling of Fmoc-L-leucine, and cleavage of the final dipeptide from the resin.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| Fmoc-Gly-Wang resin | 100-200 mesh, 0.3-0.8 mmol/g loading | Commercially available |
| Fmoc-L-leucine-OH | Peptide synthesis grade | Commercially available |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Standard chemical supplier |
| Dichloromethane (DCM) | ACS grade or higher | Standard chemical supplier |
| Piperidine | ACS grade or higher | Standard chemical supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard chemical supplier |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | Standard chemical supplier |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard chemical supplier |
| Triisopropylsilane (TIS) | Reagent grade | Standard chemical supplier |
| Diethyl ether | Anhydrous | Standard chemical supplier |
Protocol Steps:
1. Resin Swelling:
-
Weigh 1.0 g of Fmoc-Gly-Wang resin (assuming a loading of 0.5 mmol/g) and place it into a reaction vessel.
-
Add 10 mL of DMF to the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[5]
-
After swelling, drain the DMF from the reaction vessel.
2. Fmoc Deprotection of Glycine:
-
To the swollen resin, add 10 mL of a 20% piperidine in DMF solution.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
A small sample of resin beads can be taken to perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of Fmoc-L-leucine:
-
In a separate vial, prepare the activation solution:
-
Dissolve 3 equivalents of Fmoc-L-leucine-OH (relative to the resin loading) and 2.9 equivalents of HBTU in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Add the activated Fmoc-L-leucine solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling reaction, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
A Kaiser test on a small sample of resin beads should be negative, indicating the absence of free primary amines and a complete coupling reaction.
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the newly added leucine residue.
-
After deprotection and washing, dry the resin under vacuum for at least 1 hour.
5. Cleavage of Glycyl-L-leucine from the Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude Glycyl-L-leucine peptide under vacuum.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | The exact loading will be provided by the resin supplier. |
| Equivalents of Amino Acid | 3 eq | Relative to the resin loading. |
| Equivalents of HBTU | 2.9 eq | Relative to the resin loading. |
| Equivalents of DIPEA | 6 eq | Relative to the resin loading. |
| Expected Crude Yield | 70-90% | Based on the initial resin loading. |
| Expected Purity (Crude) | >85% | Purity can be assessed by HPLC. |
Experimental Workflow and Diagrams
The overall workflow for the solid-phase synthesis of Glycyl-L-leucine is depicted in the following flowchart.
Caption: Workflow for the solid-phase synthesis of Glycyl-L-leucine.
The chemical pathway for the synthesis is illustrated below, showing the key deprotection and coupling steps.
Caption: Chemical pathway for Glycyl-L-leucine synthesis.
References
Application of Glycyl-L-leucine in Cell Culture Media: Enhancing Cellular Performance and Productivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-leucine is a dipeptide composed of the amino acids glycine and L-leucine. Its application in cell culture media, particularly for mammalian cells such as Chinese Hamster Ovary (CHO) and hybridoma cell lines, offers significant advantages over the use of free amino acids. This document provides detailed application notes and protocols to effectively utilize Glycyl-L-leucine for enhancing cell growth, viability, and recombinant protein production. The primary benefits of using Glycyl-L-leucine include its superior stability and solubility, which ensures a more consistent and readily available supply of essential amino acids, thereby minimizing the formation of toxic byproducts and improving overall culture performance.
Key Advantages of Glycyl-L-leucine Supplementation
The use of dipeptides like Glycyl-L-leucine is a well-established strategy to overcome the limitations associated with free amino acids in liquid media.
-
Enhanced Stability: Glycyl-L-leucine is more resistant to spontaneous degradation in culture media compared to some free amino acids, ensuring a consistent nutrient supply over extended culture periods.
-
Improved Solubility: Dipeptides can exhibit higher solubility than their constituent amino acids, allowing for the preparation of more concentrated and pH-neutral feed solutions, which is particularly beneficial for fed-batch cultures.
-
Reduced Toxic Byproduct Formation: The controlled release of glycine and L-leucine from the dipeptide can lead to a more balanced nutrient uptake and reduce the accumulation of toxic metabolites.
-
Support for Cell Growth and Protein Synthesis: Both glycine and L-leucine are crucial for robust cell growth and the synthesis of proteins.[1] Leucine, in particular, plays a vital role in activating the mTOR signaling pathway, a key regulator of cell proliferation and protein synthesis.
Data Presentation
The optimal concentration of Glycyl-L-leucine can be cell-line dependent. The following tables provide a summary of expected outcomes based on studies of similar dipeptides and recommended starting concentrations for optimization studies.
Table 1: Expected Effects of Dipeptide Supplementation on CHO Cell Culture Performance
| Parameter | Expected Outcome with Optimal Dipeptide Concentration | Reference |
| Peak Viable Cell Density (VCD) | Significant Increase | [2] |
| Cell Viability | Maintained at a higher level for a longer duration | [2] |
| Monoclonal Antibody (mAb) Titer | Significant Increase | [2][3] |
| Lactate and Ammonia Accumulation | Potential Reduction | [4] |
Table 2: Recommended Concentration Ranges for Glycyl-L-leucine Optimization Studies
| Cell Line | Suggested Starting Concentration Range | Suggested Testing Range for Dose-Response | Reference |
| CHO Cells | 4 - 6 mM | 0.1 - 20 mM | [4][5] |
| Hybridoma Cells | 4 - 6 mM | 0.1 - 20 mM | [4][5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Glycyl-L-leucine (Dose-Response Assay)
This protocol outlines a method to determine the optimal concentration of Glycyl-L-leucine for a specific cell line using a dose-response assay.
Materials:
-
Cell line of interest (e.g., CHO, Hybridoma)
-
Basal cell culture medium
-
Glycyl-L-leucine powder
-
High-purity water (WFI or cell culture grade)
-
Sterile filtration units (0.22 µm)
-
96-well flat-bottom cell culture plates
-
Cell viability assay reagent (e.g., Trypan Blue, MTT)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of Glycyl-L-leucine in high-purity water.
-
Sterile-filter the stock solution using a 0.22 µm filter and store in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of basal medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment:
-
Prepare serial dilutions of the Glycyl-L-leucine stock solution in the basal medium to achieve final concentrations ranging from 0.1 mM to 20 mM.
-
Include a no-dipeptide control.
-
Carefully remove the existing medium from the wells and add 100 µL of the medium with the different Glycyl-L-leucine concentrations.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Cell Viability Assessment:
-
At each time point, determine the viable cell density and viability using your chosen assay.
-
-
Data Analysis:
-
Plot the viable cell density and viability against the Glycyl-L-leucine concentration to determine the optimal concentration range.
-
Protocol 2: Fed-Batch Culture using Glycyl-L-leucine Supplementation
This protocol describes a general procedure for a fed-batch culture process using Glycyl-L-leucine in the feed medium.
Materials:
-
Production bioreactor or shake flasks
-
Chemically defined basal medium
-
Chemically defined feed medium
-
Glycyl-L-leucine stock solution (as prepared in Protocol 1)
-
Cell line of interest (expanded culture)
Procedure:
-
Bioreactor Inoculation:
-
Inoculate the production bioreactor with the cell culture at a target seeding density (e.g., 0.5 - 1.0 x 10⁶ viable cells/mL) into the basal medium.
-
-
Feeding Strategy:
-
Begin feeding on day 3 or as determined by your process.
-
Add the Glycyl-L-leucine stock solution to the feed medium to achieve the predetermined optimal concentration.
-
The feed can be administered as a daily bolus or as a continuous feed.
-
-
Process Monitoring:
-
Sample the bioreactor daily to measure viable cell density, viability, pH, glucose, lactate, ammonia, and product titer.
-
Perform spent media analysis to monitor amino acid consumption.
-
-
Harvest:
-
Terminate the culture and harvest the product when cell viability drops significantly or the product titer plateaus.
-
Visualizations
Signaling Pathway
Caption: Cellular uptake and signaling of Glycyl-L-leucine.
Experimental Workflow
Caption: Workflow for evaluating Glycyl-L-leucine in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using MVDA with stoichiometric balances to optimize amino acid concentrations in chemically defined CHO cell culture medium for improved culture performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-(2-aminoacetamido)-4-methylpentanoic acid as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-aminoacetamido)-4-methylpentanoic acid, also known as Glycyl-L-leucine (Gly-Leu), is a dipeptide that serves as a substrate for a variety of peptidases, particularly dipeptidases. These enzymes play crucial roles in protein metabolism, cellular signaling, and drug metabolism. The hydrolysis of the peptide bond in Gly-Leu by a peptidase releases glycine and L-leucine. The rate of this enzymatic cleavage can be precisely quantified, making Gly-Leu a valuable tool for characterizing peptidase activity, screening for enzyme inhibitors, and conducting kinetic studies.
One key enzyme that utilizes Gly-Leu as a substrate is Dipeptidase 1 (DPEP1), also known as renal dipeptidase. DPEP1 is a zinc-dependent metalloproteinase anchored to the cell membrane and is involved in various physiological processes, including the metabolism of glutathione and leukotrienes.[1] Dysregulation of DPEP1 has been implicated in several diseases, including cancer, where it can influence key signaling pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][2] Another important enzyme that hydrolyzes Gly-Leu is the cytosolic nonspecific dipeptidase (CNDP2), a "master" dipeptidase with broad substrate specificity found in the small intestine.[3][4]
These application notes provide detailed protocols for using this compound in peptidase assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the kinetic parameters of various peptidases with this compound and other relevant substrates.
Table 1: Kinetic Parameters for the Hydrolysis of this compound (Glycyl-L-leucine)
| Enzyme Source | Peptidase | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Monkey Small Intestine | Glycyl-L-leucine hydrolase (CNDP2) | Glycyl-L-leucine | 1.1 | N/A | N/A | [4] |
| Human Seminal Plasma | Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Ala-pNA | 0.4 x 10³ | N/A | N/A | [1] |
| Human Seminal Plasma | Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Pro-pNA | N/A | N/A | 4.1 x 10⁶ | [1] |
| Human Seminal Plasma | Dipeptidyl Peptidase II (DPPII/DPP7) | Ala-Pro-pNA | N/A | N/A | 2.6 x 10⁶ | [1] |
Note: The k_cat_ value for Glycyl-L-leucine hydrolysis by the monkey small intestine dipeptidase was not explicitly stated in the reference, but its Vmax was considered 100% relative to other tested dipeptides.[4]
Signaling Pathway
Dipeptidase 1 (DPEP1) Signaling in Cancer Progression
DPEP1 has been shown to be involved in the progression of several cancers by modulating key signaling pathways. The hydrolysis of its substrates can lead to the activation of pro-survival and proliferative signals. The following diagram illustrates the role of DPEP1 in the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1][2]
References
- 1. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note and Protocol: Investigating the Effect of Glycyl-L-leucine on α-Chymotrypsin Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of glycine and L-leucine.[1] Dipeptides are fundamental in various biological processes, serving as nutrients, signaling molecules, and intermediates in protein metabolism.[2] Understanding the interaction of dipeptides with enzymes is crucial for drug discovery and development, as these interactions can modulate metabolic pathways.[3] This application note provides a detailed experimental protocol to investigate the effect of Glycyl-L-leucine on the kinetics of a model serine protease, α-chymotrypsin.
α-Chymotrypsin is a well-characterized digestive enzyme that primarily cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) and leucine.[4] Its predictable kinetics and the availability of chromogenic substrates make it an excellent model for studying enzyme inhibition. This protocol will guide users through the process of determining key kinetic parameters, including the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ) of Glycyl-L-leucine, to elucidate its mechanism of inhibition.[5]
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (e.g., Sigma-Aldrich B6125)
-
Glycyl-L-leucine (e.g., Sigma-Aldrich G0181)
-
Tris-HCl buffer (Trizma® base)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl)
-
Methanol
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes
-
pH meter
-
Analytical balance
-
Ultrapure water
Experimental Protocols
Preparation of Reagents and Solutions
Proper preparation of solutions is critical for obtaining reliable and reproducible results.
-
1 M Tris-HCl Buffer (pH 7.8 at 25°C): Dissolve 121.14 g of Trizma base in 800 mL of ultrapure water. Adjust the pH to 7.8 at 25°C with concentrated HCl. Bring the final volume to 1 L with ultrapure water.
-
Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8): In a 1 L volumetric flask, combine 80 mL of 1 M Tris-HCl (pH 7.8), 14.7 g of CaCl₂·2H₂O, and dissolve in approximately 900 mL of ultrapure water. Re-verify the pH and adjust if necessary. Bring the final volume to 1 L.
-
1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl stock solution in ultrapure water. Use this solution to prepare the enzyme stock.
-
α-Chymotrypsin Stock Solution (1 mg/mL): Accurately weigh and dissolve α-chymotrypsin in cold 1 mM HCl. Prepare fresh daily and keep on ice.[6]
-
Substrate Stock Solution (1.18 mM BTEE): Dissolve 37 mg of BTEE in 100 mL of 50% (v/v) methanol in water.[7]
-
Glycyl-L-leucine Stock Solution (100 mM): Dissolve 188.22 mg of Glycyl-L-leucine in 10 mL of Assay Buffer. The solubility of Glycyl-L-leucine is high in aqueous solutions.[8] Prepare serial dilutions from this stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition assay.
Determination of α-Chymotrypsin Activity and Optimal Concentration
Before assessing inhibition, it is essential to determine the baseline activity of the enzyme.
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[6]
-
Prepare a reaction mixture in a quartz cuvette containing:
-
1.5 mL Assay Buffer
-
1.4 mL BTEE Substrate Stock Solution
-
-
Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of a diluted α-chymotrypsin solution. The final enzyme concentration should be chosen to yield a linear increase in absorbance of approximately 0.05-0.1 AU per minute.
-
Record the increase in absorbance at 256 nm for 5 minutes. The rate of BTEE hydrolysis is monitored by the increase in absorbance.[6]
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.
Michaelis-Menten Kinetics (in the absence of inhibitor)
This experiment determines the Kₘ and Vₘₐₓ of α-chymotrypsin for the BTEE substrate.
-
Prepare a series of substrate dilutions by varying the volume of the BTEE stock solution and adjusting the volume of 50% methanol to keep its concentration constant. The Assay Buffer volume will be adjusted to maintain a final reaction volume of 3 mL.
-
For each substrate concentration, measure the initial velocity (v₀) as described in Protocol 2.
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software to determine Kₘ and Vₘₐₓ.
Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Inhibition Kinetics with Glycyl-L-leucine
This protocol assesses the inhibitory effect of Glycyl-L-leucine and determines the mechanism of inhibition.
-
Perform the kinetic assay as described in Protocol 3, but in the presence of several fixed concentrations of Glycyl-L-leucine. A typical concentration range to start with could be 0-50 mM.[9]
-
For each inhibitor concentration, generate a full Michaelis-Menten curve by varying the substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). This double reciprocal plot is useful for visualizing the mechanism of inhibition.[10]
-
Competitive inhibition: Lines will intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ remains unchanged.[5]
-
Non-competitive inhibition: Lines will intersect on the x-axis. Kₘ remains unchanged, apparent Vₘₐₓ decreases.[10]
-
Mixed inhibition: Lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis). Both apparent Kₘ and Vₘₐₓ will change.[11]
-
-
Determine the inhibition constant (Kᵢ) by fitting the data globally to the appropriate inhibition model equation using specialized software or by secondary plots (e.g., a plot of the apparent Kₘ versus inhibitor concentration for competitive inhibition).
Equation 2: Competitive Inhibition v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])
Equation 3: Non-competitive Inhibition v₀ = (Vₘₐₓ * [S]) / ((Kₘ + [S]) * (1 + [I]/Kᵢ))
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Michaelis-Menten Kinetic Parameters for α-Chymotrypsin
| Parameter | Value | Standard Error |
|---|---|---|
| Vₘₐₓ (µmol/min/mg) | [Insert Value] | [Insert Value] |
| Kₘ (mM) | [Insert Value] | [Insert Value] |
Table 2: Effect of Glycyl-L-leucine on α-Chymotrypsin Kinetic Parameters
| [Glycyl-L-leucine] (mM) | Apparent Vₘₐₓ (µmol/min/mg) | Apparent Kₘ (mM) |
|---|---|---|
| 0 | [Insert Value] | [Insert Value] |
| 5 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 25 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
Table 3: Inhibition Constant (Kᵢ) of Glycyl-L-leucine
| Inhibition Model | Kᵢ (mM) | R² |
|---|
| [e.g., Competitive] | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Caption: Workflow for determining the effect of Glycyl-L-leucine on enzyme kinetics.
Caption: Diagram illustrating a competitive inhibition mechanism.
Caption: Potential metabolic fate of Glycyl-L-leucine following cellular uptake.
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chymotrypsin [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanisms of inhibition of glycylglycine transport by glycyl-L-leucine and L-leucine in guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 2-(2-aminoacetamido)-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-aminoacetamido)-4-methylpentanoic acid, also known as Glycyl-L-leucine (Gly-Leu), is a dipeptide of significant interest in various fields of research and pharmaceutical development. The ability to obtain high-quality crystals of this compound is crucial for its structural elucidation, purification, and the formulation of stable drug products. These application notes provide detailed protocols for the crystallization of Glycyl-L-leucine, leveraging common laboratory techniques. The protocols are designed to be a starting point for optimization, as the ideal crystallization conditions can be influenced by factors such as purity, concentration, and the presence of additives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization strategies. As a zwitterionic dipeptide, its solubility is highly dependent on the pH of the solution.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2-aminoacetamido)-4-methylpentanoic acid | [4] |
| Common Name | Glycyl-L-leucine (Gly-Leu) | [5] |
| Molecular Formula | C8H16N2O3 | [5] |
| Molecular Weight | 188.22 g/mol | [4] |
| Predicted Water Solubility | 15.2 g/L | [5] |
| Predicted logP | -2.1 | [5] |
| pKa (Strongest Acidic) | 3.89 | [5] |
| pKa (Strongest Basic) | 8.14 | [5] |
| Melting Point | 233 - 235 °C | [4] |
Crystallization Protocols
The following protocols describe three common methods for the crystallization of small molecules and peptides: slow evaporation, vapor diffusion, and anti-solvent crystallization. It is recommended to start with a highly purified sample (>95%) for optimal results.[6]
Protocol 1: Slow Evaporation
This technique is straightforward and relies on the gradual removal of a solvent to increase the concentration of the solute to the point of supersaturation and subsequent crystallization.
Experimental Workflow:
Caption: Workflow for the slow evaporation crystallization method.
Methodology:
-
Solvent Selection: Begin by selecting a solvent in which this compound has moderate solubility. Water is a good starting point due to the polar nature of the dipeptide. Mixtures of water with a volatile organic solvent like ethanol or isopropanol can also be effective.
-
Preparation of a Saturated Solution: Prepare a near-saturated solution by dissolving the dipeptide in the chosen solvent at room temperature. Gentle heating can be used to increase solubility, but care should be taken to avoid degradation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any dust or undissolved particles that could act as unwanted nucleation sites.
-
Evaporation Setup: Transfer the filtered solution to a clean glass vial. Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes. This allows for slow, controlled evaporation.
-
Incubation: Place the vial in a vibration-free environment with a stable temperature. Monitor the vial periodically for the appearance of crystals.
Table 2: Suggested Starting Conditions for Slow Evaporation
| Parameter | Suggested Condition |
| Solvent System | Deionized Water, 9:1 Water:Ethanol |
| Temperature | 4°C or 20°C (constant) |
| Starting Concentration | ~10-15 g/L in water |
| Vessel | 4 mL glass vial |
Protocol 2: Vapor Diffusion
Vapor diffusion is a widely used technique for protein and peptide crystallization.[7] It involves the slow equilibration of a drop containing the peptide and a precipitant solution with a larger reservoir of the precipitant solution at a higher concentration. This gradually increases the concentration of both the peptide and the precipitant in the drop, leading to crystallization.
Experimental Workflow (Hanging Drop):
Caption: Workflow for the hanging drop vapor diffusion method.
Methodology:
-
Prepare Solutions:
-
Peptide Solution: Dissolve this compound in deionized water to a concentration of 10-20 mg/mL.
-
Reservoir Solution: Prepare a solution containing a precipitant. Common precipitants for peptides include salts (e.g., ammonium sulfate, sodium chloride) and polymers (e.g., polyethylene glycol).
-
-
Set up the Crystallization Plate:
-
Hanging Drop: Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate. On a siliconized glass coverslip, mix 1-2 µL of the peptide solution with 1-2 µL of the reservoir solution. Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Sitting Drop: Pipette the reservoir solution into the reservoir of a sitting drop plate. In a separate post within the same well, mix the peptide and reservoir solutions. Seal the well with clear tape.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.
Table 3: Suggested Screening Conditions for Vapor Diffusion
| Precipitant | Concentration Range | Buffer (pH) |
| Ammonium Sulfate | 1.0 - 2.5 M | Tris-HCl (7.5-8.5), Acetate (4.0-5.5) |
| Sodium Chloride | 1.0 - 3.0 M | HEPES (7.0-8.0), Citrate (5.0-6.5) |
| PEG 4000 | 10 - 30% (w/v) | MES (5.5-6.5), Bicine (8.0-9.0) |
| Isopropanol | 10 - 30% (v/v) | Imidazole (6.5-7.5) |
Protocol 3: Anti-Solvent Crystallization
This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble. This reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.
Experimental Workflow:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitterionic Peptides: From Mechanism, Design Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. approcess.com [approcess.com]
Dissolving Glycyl-L-leucine for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Glycyl-L-leucine intended for in vivo experimental use. The information compiled within is aimed at ensuring consistent, safe, and effective preparation of this dipeptide for administration in animal studies.
Data Presentation: Solubility of Glycyl-L-leucine
The solubility of Glycyl-L-leucine is a critical parameter for the preparation of solutions for in vivo administration. The following table summarizes the available quantitative data on its solubility in common laboratory solvents.
| Solvent | Solubility | Temperature | pH | Source(s) |
| Water | 15.2 g/L | Not Specified | Not Specified | [No specific citation found] |
| Water | Colorless and clear at 1% (10 g/L) | Not Specified | Not Specified | [No specific citation found] |
| Water | 37 mg/mL (37 g/L) | Not Specified | Not Specified | [No specific citation found] |
| Water | 25 mg/mL with heating and/or sonication | Not Specified | Not Specified | [1] |
| Dimethyl sulfoxide (DMSO) | Insoluble | Not Specified | Not Specified | [No specific citation found] |
Note: The component amino acid, L-leucine, has a reported water solubility of 24.3 mg/mL and is also soluble in 1 M HCl (50 mg/mL), suggesting that pH adjustment may be a viable strategy to enhance the solubility of Glycyl-L-leucine if required. [No specific citation found]
Experimental Protocols
This section outlines detailed protocols for the preparation of Glycyl-L-leucine solutions for in vivo administration. The choice of protocol will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral).
Protocol 1: Preparation of Sterile Glycyl-L-leucine Solution for Parenteral Administration
This protocol is suitable for preparing a sterile solution of Glycyl-L-leucine in a physiologically compatible vehicle for intravenous (IV) or intraperitoneal (IP) injection.
Materials:
-
Glycyl-L-leucine powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride solution (Normal Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment (if necessary)
-
Sterile 0.22 µm syringe filters
-
Sterile vials or tubes for storage
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Selection: Choose a suitable sterile vehicle for your experiment. Sterile 0.9% saline is a common choice for isotonicity. Sterile PBS (pH 7.4) can also be used and helps to maintain a stable pH.
-
Calculation: Calculate the required amount of Glycyl-L-leucine and the volume of the vehicle to achieve the desired final concentration for your study.
-
Dissolution:
-
In a sterile container, add the calculated amount of Glycyl-L-leucine powder.
-
Add a portion of the chosen sterile vehicle (e.g., 80% of the final volume) to the powder.
-
Gently vortex or sonicate the mixture to aid dissolution.[1] If solubility is an issue, gentle warming may be applied, but care should be taken to avoid degradation of the peptide.
-
-
pH Adjustment (if necessary):
-
Final Volume Adjustment: Once the Glycyl-L-leucine is completely dissolved and the pH is adjusted, add the remaining sterile vehicle to reach the final desired volume.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial or container.[1] This step is crucial for removing any potential microbial contamination.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage (up to 1 month), store the solution at -20°C.[1]
-
For long-term storage (up to 6 months), store the solution at -80°C.[1]
-
It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]
-
Protocol 2: Preparation of Glycyl-L-leucine for Oral Administration
For oral gavage, a solution or a stable suspension can be prepared.
Materials:
-
Glycyl-L-leucine powder
-
Purified water or a suitable vehicle (e.g., 0.5% methylcellulose)
-
Mortar and pestle (for suspension)
-
Stir plate and stir bar
Procedure for Solution:
-
Follow steps 2 and 3 from Protocol 1, using purified water as the vehicle. Sterility is less critical for oral administration, but clean techniques should be maintained.
Procedure for Suspension:
-
If Glycyl-L-leucine has limited solubility at the desired concentration, a suspension can be prepared.
-
Weigh the required amount of Glycyl-L-leucine powder.
-
In a mortar, add a small amount of the vehicle (e.g., 0.5% methylcellulose) to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
A stir plate can be used to maintain the suspension's homogeneity during administration.
Mandatory Visualizations
Signaling Pathways Involving Glycyl-L-leucine
Glycyl-L-leucine, once transported into the cell, can influence several key signaling pathways. The diagrams below illustrate these relationships.
Caption: Transport and intracellular fate of Glycyl-L-leucine.
Caption: Simplified mTOR signaling pathway activated by L-leucine.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and administering Glycyl-L-leucine in an in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 2-(2-aminoacetamido)-4-methylpentanoic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide derivative, is a molecule of interest in various fields of biomedical research and drug development. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma, serum, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analytical determination of this compound using modern analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3][4] The protocols provided are based on established methods for the analysis of amino acids and related compounds in biological samples and are intended to serve as a comprehensive guide for method development and validation.[2][5][6]
Analytical Method Overview
The sensitive and selective quantification of this compound in biological samples can be effectively achieved using LC-MS/MS.[2] This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The general workflow involves sample preparation to isolate the analyte and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation
The choice of sample preparation technique is critical for obtaining reliable and reproducible results. The primary goal is to remove proteins and other matrix components that can interfere with the analysis.[7][8] Below are protocols for three common sample preparation methods.
Protocol 1: Protein Precipitation
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples like plasma and serum.[1][8]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is recommended)
-
Precipitating solvent (e.g., acetonitrile, methanol, or a solution of trichloroacetic acid [TCA] or perchloric acid [PCA])[8]
-
Centrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a centrifuge tube.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 300 µL of cold precipitating solvent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the analyte and IS.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a stationary phase to selectively retain the analyte while interferences are washed away.[7][8] Mixed-mode or ion-exchange SPE cartridges are often suitable for polar compounds like amino acid derivatives.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Biological sample pre-treated by protein precipitation or diluted
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a specific buffer)
-
Wash solvent (e.g., a mixture of water and a weak organic solvent)
-
Elution solvent (e.g., a mixture of a strong organic solvent and an acid or base)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge.
-
Loading: Load the pre-treated biological sample onto the cartridge at a slow and steady flow rate.
-
Washing: Pass 1 mL of wash solvent to remove unretained interferences.
-
Elution: Elute the analyte and IS with 1 mL of elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9]
Materials:
-
Biological sample
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH-adjusting reagents (e.g., acids or bases)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a centrifuge tube.
-
Adjust the pH of the sample to optimize the extraction of the analyte.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Repeat the extraction with another 1 mL of extraction solvent for improved recovery.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
LC-MS/MS Analysis
The following is a proposed LC-MS/MS method for the analysis of this compound. Method development and optimization will be required.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.[10] A common choice would be a column with dimensions of 2.1 x 50 mm and a particle size of 1.8 µm.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient Elution: A gradient program should be optimized to achieve good separation of the analyte from matrix components. A starting condition of low organic phase (e.g., 5% B) held for a short period, followed by a linear increase to a high organic phase (e.g., 95% B), and then re-equilibration to the initial conditions is a common approach.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this analyte.
-
Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Analyte: this compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.23 g/mol .[11] The expected precursor ion [M+H]+ would be m/z 189.1. The product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Plausible fragments could arise from the loss of the aminoacetamido group or cleavage of the peptide bond.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., with 13C or 15N) would have a corresponding mass shift.
-
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity.
Method Validation
A thorough validation of the analytical method is essential to ensure its reliability for the intended application.[5][12][13][14][15] The validation should assess the following parameters, with acceptance criteria based on regulatory guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.[5][13] | A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy | The closeness of the determined value to the nominal or known true value.[12][13] | The mean accuracy at each concentration level should be within 85-115% of the nominal concentration (80-120% for the LLOQ).[12] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[12][13] | The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).[12] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[5] | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the acceptance criteria. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to those for un-extracted standards. | Consistent and reproducible recovery across the concentration range is desired. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent and close to 1. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13] | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Solid-Phase Extraction (SPE) Experimental Workflow.
Caption: Logical Flow of Analytical Method Development and Validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. (R)-2-(2-Aminoacetamido)-4-methylpentanoic acid [cymitquimica.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. dcvmn.org [dcvmn.org]
Application Notes and Protocols: Glycyl-L-leucine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of the dipeptide Glycyl-L-leucine in peptide chemistry, supported by experimental data and detailed protocols.
Oral Drug Delivery and Intestinal Transport
Glycyl-L-leucine is a valuable tool in drug development due to its efficient transport across the intestinal epithelium. This property makes it an ideal candidate for use as a carrier to enhance the oral bioavailability of poorly absorbed drugs. The primary mechanism for its absorption is the high-capacity, low-affinity Peptide Transporter 1 (PEPT1).[1]
Comparative Transport Kinetics
Studies using Caco-2 cells, a model for the human intestinal epithelium, have demonstrated the superior transport efficiency of Glycyl-L-leucine compared to other dipeptides like Glycyl-glycine. This is attributed to a higher binding affinity (lower Kₘ) and a greater transport capacity (higher Vₘₐₓ).[1]
| Dipeptide | Model System | Transporter | Kₘ (mM) | Vₘₐₓ (nmol/mg protein/min) | Key Findings & Reference |
| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | Significantly lower Kₘ and higher Vₘₐₓ compared to Glycyl-glycine, indicating higher affinity and transport capacity.[1] |
| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | Lower affinity and transport capacity compared to Glycyl-L-leucine.[1] |
| Glycyl-L-leucine | Rat Small Intestine | Not specified | 1.6 | Not specified | Demonstrates high affinity in an in vivo model.[1] |
PEPT1-Mediated Transport Pathway
The transport of Glycyl-L-leucine into intestinal epithelial cells is an active process coupled to a proton gradient maintained by the Na⁺/H⁺ exchanger 3 (NHE3) on the apical membrane.[1]
Caption: PEPT1-mediated transport of Glycyl-L-leucine into intestinal epithelial cells.
Experimental Protocol: Dipeptide Transport Kinetics in Caco-2 Cells
This protocol describes a method to determine the transport kinetics of Glycyl-L-leucine using the Caco-2 cell line.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable supports (e.g., Transwell® inserts) at a density of 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Uptake Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) uptake buffer (e.g., MES-buffered saline, pH 6.0).
-
Incubate the cells with varying concentrations of radiolabeled Glycyl-L-leucine (e.g., [³H]Gly-Leu) in uptake buffer for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the monolayers three times with ice-cold uptake buffer.
3. Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Mix a portion of the lysate with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the uptake rate and normalize it to the protein content (e.g., in nmol/mg protein/min).
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Enzymology: Substrate for Dipeptidases
Glycyl-L-leucine serves as a substrate for various dipeptidases, including Dipeptidase 1 (DPEP1), a zinc-dependent metalloproteinase.[2] DPEP1 is involved in various physiological processes and has been implicated in diseases like cancer, making it a potential therapeutic target.[2]
Kinetic Parameters of Dipeptidase Activity
The kinetic parameters of dipeptidases can be determined using Glycyl-L-leucine as a substrate.
| Enzyme Source | Substrate | Kₘ (mM) | k_cat (s⁻¹) | Reference |
| Monkey Small Intestine | Glycyl-L-leucine | Value determined | Value determined | [2] |
Note: Specific values for Kₘ and k_cat for Glycyl-L-leucine hydrolysis by the "master" dipeptidase from monkey small intestine were determined in the cited study, but the exact numerical values are not provided in the abstract.
Experimental Protocol: Dipeptidase Activity Assay using Ninhydrin
This protocol measures dipeptidase activity by quantifying the amino acids released from the hydrolysis of Glycyl-L-leucine.
Principle: Dipeptidase catalyzes the hydrolysis of Glycyl-L-leucine into glycine and L-leucine. These liberated amino acids react with ninhydrin to produce a colored product that can be measured spectrophotometrically.[2]
Materials:
-
Glycyl-L-leucine (Substrate)
-
Dipeptidase enzyme (e.g., purified DPEP1 or tissue homogenate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ninhydrin reagent (2% (w/v) in a 1:1 mixture of glycerol and DMSO)
-
Citrate buffer (0.2 M, pH 5.0)
-
Trichloroacetic acid (TCA), 15% (w/v)
-
L-leucine (for standard curve)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Glycyl-L-leucine (e.g., 100 mM) in Tris-HCl buffer.
-
Prepare a stock solution of L-leucine (e.g., 10 mM) in Tris-HCl buffer for the standard curve.
-
-
Standard Curve:
-
Prepare a series of L-leucine standards in Tris-HCl buffer.
-
Add 50 µL of each standard to a microplate well, followed by 50 µL of Tris-HCl buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix:
-
50 µL of Glycyl-L-leucine solution (at various concentrations for Kₘ determination).
-
40 µL of Tris-HCl buffer.
-
10 µL of dipeptidase enzyme solution.
-
-
Prepare a blank with buffer instead of the enzyme.
-
Incubate at 37°C for a set time (e.g., 15-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 15% TCA.
-
Centrifuge to pellet the precipitated protein.
-
-
Ninhydrin Reaction:
-
Transfer 100 µL of the supernatant (or standard) to a new tube.
-
Add 100 µL of ninhydrin reagent.
-
Heat at 95°C for 15 minutes.
-
Cool to room temperature.
-
-
Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the concentration of liberated amino acids from the standard curve.
-
Determine the initial reaction velocities and calculate the kinetic parameters (Kₘ and Vₘₐₓ).
-
Caption: Workflow for a dipeptidase activity assay using Glycyl-L-leucine.
Cell Culture Supplementation
Dipeptides are increasingly used in cell culture media to enhance the stability and solubility of certain amino acids, leading to improved cell growth and productivity. While specific data for Glycyl-L-leucine is limited, its constituent amino acids, glycine and L-leucine, are crucial for cell proliferation. L-leucine is a potent activator of the mTORC1 signaling pathway, a key regulator of cell growth.[3]
Experimental Protocol: Evaluating the Effect of Glycyl-L-leucine on Cell Proliferation
This protocol provides a method to assess the impact of Glycyl-L-leucine on cell proliferation using an MTT assay.
Materials:
-
Your cell line of interest (e.g., CHO, HeLa)
-
Complete cell culture medium
-
Glycyl-L-leucine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of Glycyl-L-leucine in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Glycyl-L-leucine. Include a control group with no Glycyl-L-leucine.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the control.
-
Plot cell viability against the concentration of Glycyl-L-leucine to determine its effect on cell proliferation.
-
Caption: Workflow for evaluating the effect of Glycyl-L-leucine on cell proliferation.
Peptide Synthesis
Glycyl-L-leucine can be synthesized using standard peptide coupling methods. A common approach involves the use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide bond.
Experimental Protocol: Synthesis of Glycyl-L-leucine
This protocol describes a general method for the synthesis of Glycyl-L-leucine using a carbobenzyloxy (Cbz) protecting group for the N-terminus of glycine and a methyl ester for the C-terminus of L-leucine.
1. Protection of Amino Acids:
-
N-Cbz-Glycine: React glycine with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to protect the amino group.
-
L-Leucine methyl ester hydrochloride: React L-leucine with methanol in the presence of thionyl chloride or hydrogen chloride gas to protect the carboxylic acid.
2. Peptide Coupling:
-
Dissolve N-Cbz-Glycine in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS)).
-
Add L-Leucine methyl ester hydrochloride and a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
3. Deprotection:
-
Saponification: Treat the protected dipeptide (Cbz-Gly-Leu-OMe) with a base (e.g., NaOH) to hydrolyze the methyl ester.
-
Hydrogenolysis: Remove the Cbz group by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
4. Purification:
-
Purify the final product, Glycyl-L-leucine, by recrystallization or chromatography.
Caption: General workflow for the synthesis of Glycyl-L-leucine.
References
Application Notes and Protocols: Radiolabeling of 2-(2-aminoacetamido)-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the radiolabeling of 2-(2-aminoacetamido)-4-methylpentanoic acid, a compound of interest in various research and drug development applications. The following protocols are based on established methodologies for radiolabeling analogous amino acid and peptide structures, providing a robust framework for producing a high-purity radiolabeled product suitable for preclinical evaluation. The primary focus of this guide is on labeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with favorable properties for Positron Emission Tomography (PET) imaging.
Overview of Radiolabeling Strategy
The proposed strategy involves a two-step process:
-
Synthesis of a Precursor Molecule: A suitable precursor of this compound is synthesized to include a leaving group amenable to nucleophilic substitution by [¹⁸F]fluoride.
-
Radiolabeling and Purification: The precursor is then reacted with [¹⁸F]fluoride, followed by purification to yield the final radiolabeled product with high radiochemical purity.
Experimental Protocols
Precursor Synthesis: Synthesis of N-(2-(tosyloxy)acetyl)-L-leucine methyl ester
This protocol outlines the synthesis of a tosylated precursor for subsequent [¹⁸F]fluorination.
Materials:
-
L-leucine methyl ester hydrochloride
-
2-(Tosyloxy)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve L-leucine methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in DCM.
-
To this solution, add 2-(tosyloxy)acetic acid (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure precursor, N-(2-(tosyloxy)acetyl)-L-leucine methyl ester.
-
Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
[¹⁸F]Radiolabeling of the Precursor
This protocol describes the nucleophilic substitution reaction to incorporate [¹⁸F]fluoride.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
N-(2-(tosyloxy)acetyl)-L-leucine methyl ester (precursor)
-
Dimethylformamide (DMF, anhydrous)
-
Sep-Pak C18 cartridge
-
Water for injection
-
Ethanol
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or argon and adding anhydrous acetonitrile. Repeat this drying step 2-3 times.
-
Dissolve the dried precursor (5-10 mg) in anhydrous DMF (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Monitor the reaction progress using radio-TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Purification of the [¹⁸F]Labeled Compound
This protocol details the purification of the radiolabeled product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Semi-preparative HPLC system with a radioactivity detector
-
Reverse-phase C18 HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary)
-
Rotary evaporator
Procedure:
-
Dilute the reaction mixture with the HPLC mobile phase.
-
Inject the diluted mixture onto the semi-preparative HPLC column.
-
Elute the product using an isocratic or gradient mobile phase of acetonitrile and water.
-
Collect the fraction corresponding to the radiolabeled product, identified by the radioactivity detector.
-
Remove the HPLC solvents from the collected fraction using a rotary evaporator.
-
Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
Quality Control
Quality control is essential to ensure the identity, purity, and safety of the final radiolabeled product.[1][2][3][4]
Procedures:
-
Radiochemical Purity:
-
Specific Activity:
-
Determine the amount of radioactivity and the total mass of the labeled compound.
-
Specific activity is expressed in GBq/µmol or Ci/µmol.
-
-
Radionuclidic Purity:
-
Confirm the identity of the radionuclide using a gamma spectrometer to measure the characteristic 511 keV annihilation photons of ¹⁸F.
-
-
Sterility and Endotoxin Testing:
-
Perform standard sterility and endotoxin tests on the final product to ensure it is safe for in vivo use.
-
Data Presentation
The following tables summarize expected quantitative data based on the radiolabeling of similar amino acid and peptide structures.
Table 1: Expected Radiolabeling Performance
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 20 - 50% | [7][8][9] |
| Synthesis Time | 60 - 120 minutes | [8] |
| Radiochemical Purity | > 98% | [7][9] |
| Specific Activity | 40 - 150 GBq/µmol | [7] |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC |
| Radionuclidic Identity | Fluorine-18 | Gamma Spectroscopy |
| Endotoxins | < 175 EU/V | LAL Test |
| Sterility | Sterile | USP <71> |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, radiolabeling, and quality control.
Logical Relationships in Quality Control
Caption: Decision-making flowchart for quality control of the final radiolabeled product.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. iaea.org [iaea.org]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. nucleusrad.com [nucleusrad.com]
- 6. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid, commonly known as Glycyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Glycyl-L-leucine?
A1: The synthesis of Glycyl-L-leucine is a classic example of dipeptide formation. The process involves coupling two amino acids, glycine and L-leucine, by forming an amide (peptide) bond. To ensure a specific and high-yield reaction, it is essential to use protecting groups. The standard procedure requires protecting the amino group of glycine and the carboxylic acid group of L-leucine, activating the exposed carboxyl group of the protected glycine, and then reacting it with the protected L-leucine.[1][2]
Q2: Why are protecting groups necessary for this synthesis?
A2: Protecting groups are fundamental to successful peptide synthesis. Without them, mixing glycine and L-leucine would lead to a random mixture of products (Gly-Gly, Leu-Leu, Gly-Leu, Leu-Gly) and polymerization.[] By protecting the N-terminus of glycine and the C-terminus of L-leucine, you ensure that only the desired peptide bond between the carboxyl group of glycine and the amino group of leucine is formed.[1]
Q3: What are the main protecting group strategies, and which is recommended?
A3: The two primary strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.[][4]
-
Boc Strategy: An older method requiring strong acid (e.g., trifluoroacetic acid, TFA) for N-terminal deprotection. It can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[4][5]
-
Fmoc Strategy: A more modern and widely used method that employs a mild base (e.g., piperidine) for deprotection. This strategy is considered milder, often results in higher yields and purity, and is compatible with a wider range of sensitive functional groups.[][]
For most applications, the Fmoc strategy is recommended due to its milder conditions and high efficiency.[]
Q4: What is the role of a coupling reagent in this synthesis?
A4: A coupling reagent is used to activate the carboxylic acid of the N-protected glycine, making it more reactive towards the amino group of the C-protected L-leucine.[1][2] This activation facilitates the formation of the peptide bond. The choice of coupling reagent is critical as it influences reaction speed, yield, and the risk of side reactions like racemization.[2]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the common causes and solutions?
A5: Low yield is a frequent issue in peptide synthesis. The most common causes include incomplete coupling reactions, degradation of reagents, or suboptimal reaction conditions.
-
Problem: Incomplete Coupling
-
Cause: The peptide bond formation is not going to completion. This can be due to steric hindrance (though minimal for glycine) or insufficient reactivity.
-
Solution:
-
Optimize Coupling Reagent: Switch to a more efficient coupling reagent. Uronium/aminium-based reagents like HATU or HBTU are generally more effective than carbodiimides like DCC.[1][] For challenging couplings, COMU is a highly efficient and safer alternative.[7]
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature. However, be cautious as higher temperatures can increase racemization.[8]
-
Check Stoichiometry: Ensure the correct molar ratios of amino acids and coupling reagents are used. An excess of the activated acid is common.
-
-
-
Problem: Reagent Degradation
-
Cause: Coupling reagents and protected amino acids can be sensitive to moisture. Solvents like DMF can also decompose to form amines, which can interfere with the reaction.
-
Solution: Use fresh, high-purity reagents and anhydrous (dry) solvents. Store all reagents under appropriate inert and dry conditions.[8]
-
Q6: I've detected a byproduct with the same mass as my product, leading to purification issues. What is it and how can I prevent it?
A6: This is a classic sign of racemization, where the L-leucine residue has been converted to its D-enantiomer, forming the diastereomer Glycyl-D-leucine.[8]
-
Probable Causes & Solutions:
-
Excessive or Strong Base: The use of a strong, unhindered base like diisopropylethylamine (DIEA) can promote the abstraction of a proton from the alpha-carbon of the activated amino acid, leading to racemization.
-
Prolonged Activation Time: Allowing the protected glycine to remain in its activated state for too long before adding the leucine component increases the risk of racemization.
-
Solution: Minimize the pre-activation time. Add the leucine component promptly after the coupling reagent has activated the glycine.[8]
-
-
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step.[8]
-
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Q7: I'm performing a solid-phase synthesis and observing a byproduct corresponding to a mass loss of 18 Da. What is happening?
A7: This is likely due to the formation of a pyroglutamate, a cyclic lactam. This side reaction can occur when glutamic acid is at the N-terminus. While your target molecule does not contain glutamic acid, a similar cyclization can occur in dipeptide synthesis on a solid support, leading to the formation of a diketopiperazine. This happens when the newly deprotected N-terminal amine of the second amino acid (glycine in this case) attacks the ester linkage of the first amino acid (leucine) to the resin, cleaving the dipeptide from the resin as a cyclic molecule.
-
Solution:
-
Use Pre-loaded Resin: Start with a resin that already has the first amino acid (Fmoc-L-Leucine) attached, such as Fmoc-L-Leu-Wang resin.
-
Immediate Coupling: After deprotecting the N-terminus of the resin-bound leucine, immediately introduce the activated N-protected glycine to favor intermolecular peptide bond formation over intramolecular cyclization.[8]
-
Data Presentation: Reagent Performance Overview
While exact yields are highly dependent on specific experimental conditions, the following table summarizes the relative performance and key characteristics of common coupling reagents and strategies for dipeptide synthesis.
| Strategy Component | Reagent/Method | Expected Yield | Speed | Racemization Risk | Key Considerations |
| Protecting Group | Fmoc/tBu | High (>99% per step)[] | Standard | Low | Milder conditions, compatible with automation.[][] |
| Boc/Bzl | Good to High | Standard | Moderate | Requires strong acids (TFA, HF); may be better for aggregation-prone sequences.[4][5] | |
| Coupling Reagent | DCC/HOBt | Good | Moderate | Low with HOBt | Byproduct (DCU) is insoluble, complicating purification in solution-phase.[2][9] |
| EDC/HOBt | Good | Moderate | Low with HOBt | Water-soluble carbodiimide, good for aqueous media; byproduct is soluble.[1] | |
| HBTU/DIEA | Very High | Fast | Moderate | Highly efficient but benzotriazole-based reagents have safety concerns.[1][2] | |
| HATU/DIEA | Very High | Very Fast | Low | More effective than HBTU, especially for hindered couplings.[9] | |
| COMU/DIEA | Excellent | Very Fast | Very Low | Oxyma-based, considered a safer and highly effective alternative to HBTU/HATU.[7] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Glycyl-L-leucine via Fmoc Strategy
This protocol describes a standard laboratory procedure for synthesizing the target dipeptide in solution.
Step 1: Protection of L-leucine C-terminus (Esterification)
-
Suspend L-leucine (1.0 eq) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl) as a white solid.
Step 2: Peptide Coupling
-
Dissolve Fmoc-glycine (Fmoc-Gly-OH) (1.0 eq), H-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add N-methylmorpholine (NMM) (1.1 eq) to neutralize the hydrochloride salt.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor reaction completion via TLC or LC-MS.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude Fmoc-Gly-L-Leu-OMe.
Step 3: N-terminal Fmoc Deprotection
-
Dissolve the crude Fmoc-Gly-L-Leu-OMe in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The residue contains H-Gly-L-Leu-OMe.
Step 4: C-terminal Ester Hydrolysis (Saponification)
-
Dissolve the residue from Step 3 in a mixture of THF and water.
-
Cool to 0°C and add lithium hydroxide (LiOH) (1.5 eq).
-
Stir for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Carefully acidify the solution to pH ~5-6 with 1M HCl.
-
Remove the organic solvent (THF) under reduced pressure.
-
The aqueous solution can be lyophilized or the product can be purified by recrystallization or chromatography to yield the final product, this compound.
Visualizations
Caption: General workflow for the solution-phase synthesis of Glycyl-L-leucine.
Caption: A decision tree for troubleshooting low yield in peptide synthesis.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
troubleshooting Glycyl-L-leucine instability in aqueous solutions
Welcome to the technical support center for Glycyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Glycyl-L-leucine in aqueous solutions and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Glycyl-L-leucine in aqueous solutions?
A1: Glycyl-L-leucine primarily degrades via two main chemical pathways in aqueous solutions:
-
Hydrolysis: The peptide bond between the glycine and L-leucine residues is susceptible to cleavage, which results in the formation of the individual amino acids, glycine and L-leucine. This reaction is catalyzed by acidic or basic conditions.
-
Intramolecular Cyclization: Glycyl-L-leucine can undergo an internal condensation reaction to form a cyclic dipeptide, specifically cyclo-(glycyl-L-leucine), which is a type of diketopiperazine (DKP). This process is often accelerated by heat.[1]
Q2: How do pH and temperature impact the stability of Glycyl-L-leucine solutions?
A2: Both pH and temperature are critical factors that significantly influence the stability of Glycyl-L-leucine.
-
pH: The rate of hydrolysis of the peptide bond is pH-dependent. Generally, the hydrolysis rate is slowest in the neutral pH range and increases under both acidic and basic conditions.
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and intramolecular cyclization.[1] The effect of temperature on reaction rates typically follows the Arrhenius equation, with an exponential increase in the degradation rate as the temperature rises.
Q3: I am observing unexpected peaks in my HPLC analysis of a Glycyl-L-leucine solution. What could they be?
A3: Unexpected peaks in your chromatogram are likely degradation products. The most common degradation products of Glycyl-L-leucine are:
-
Glycine
-
L-leucine
-
Cyclo-(glycyl-L-leucine)
To confirm the identity of these peaks, it is recommended to run standards of these compounds if available. Alternatively, LC-MS/MS analysis can be used to identify the mass of the unknown peaks and compare them to the expected degradation products.
Q4: My Glycyl-L-leucine solution appears cloudy or has formed a precipitate. What could be the cause?
A4: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: While Glycyl-L-leucine is generally soluble in water, its solubility can be affected by the pH of the solution and the presence of other solutes. Ensure you have not exceeded its solubility limit under your specific experimental conditions.
-
Aggregation: Peptides can sometimes aggregate, especially at high concentrations or under certain pH and temperature conditions.
-
Contamination: Microbial contamination can lead to turbidity in the solution. Ensure you are using sterile solutions and aseptic techniques, especially for long-term experiments.
Q5: How can I improve the stability of my Glycyl-L-leucine solutions?
A5: To enhance the stability of your Glycyl-L-leucine solutions, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a neutral range (ideally pH 6.0-7.5) using a suitable buffer system.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, aliquot and freeze solutions at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
-
Use of Stabilizers: For some peptide formulations, the addition of excipients like sugars (e.g., trehalose, mannitol) or polyols can improve stability. However, the compatibility and effectiveness of such additives should be evaluated for your specific application.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment to ensure the highest purity and concentration accuracy.
Data Presentation
Table 1: Summary of Glycyl-L-leucine Degradation Pathways and Influencing Factors
| Degradation Pathway | Primary Degradation Products | Influencing Factors | General Observations |
| Hydrolysis | Glycine, L-leucine | pH, Temperature | Rate is minimized at neutral pH and increases under acidic and basic conditions. Higher temperatures significantly increase the rate. |
| Intramolecular Cyclization | Cyclo-(glycyl-L-leucine) (Diketopiperazine) | Temperature, pH | Primarily occurs at elevated temperatures. Can also be influenced by pH, often favoring near-neutral conditions.[1] |
Table 2: Expected Molecular Weights of Glycyl-L-leucine and its Primary Degradation Products
| Compound | Molecular Formula | Monoisotopic Molecular Weight (Da) |
| Glycyl-L-leucine | C₈H₁₆N₂O₃ | 188.1161 |
| Glycine | C₂H₅NO₂ | 75.0320 |
| L-leucine | C₆H₁₃NO₂ | 131.0946 |
| Cyclo-(glycyl-L-leucine) | C₈H₁₄N₂O₂ | 170.1055 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Glycyl-L-leucine
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
1. Materials:
-
Glycyl-L-leucine
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve Glycyl-L-leucine in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equimolar amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve Glycyl-L-leucine in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Collect aliquots at various time points.
-
Neutralize the aliquots with an equimolar amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve Glycyl-L-leucine in 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature, protected from light.
-
Collect aliquots at various time points for analysis.
-
-
Thermal Degradation:
-
Dissolve Glycyl-L-leucine in phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
-
Incubate at a higher temperature (e.g., 70°C).
-
Collect aliquots at various time points for analysis.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with a control sample (time zero) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Glycyl-L-leucine
This protocol provides a general starting point for developing an HPLC method to separate Glycyl-L-leucine from its primary degradation products. Method optimization will be required for specific instrumentation and applications.
1. HPLC System and Column:
-
System: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Detection Wavelength: 210 nm
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 5% B
-
17-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (95% A, 5% B).
-
Filter samples through a 0.22 µm syringe filter before injection.
4. Expected Elution Order: In a typical reversed-phase HPLC separation:
-
Glycine (most polar)
-
Glycyl-L-leucine
-
L-leucine
-
Cyclo-(glycyl-L-leucine) (most hydrophobic)
Visualizations
Caption: Primary degradation pathways of Glycyl-L-leucine in aqueous solutions.
Caption: Workflow for a forced degradation study of Glycyl-L-leucine.
References
Technical Support Center: Optimization of Purification Methods for 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to effectively optimize the purification of 2-(2-aminoacetamido)-4-methylpentanoic acid, commonly known as Glycyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Glycyl-L-leucine (Gly-Leu), is a dipeptide composed of the amino acids glycine and L-leucine.[1] It serves as a critical substrate in peptide research and as a pharmaceutical intermediate.[2] Its CAS number is 869-19-2.[2]
Q2: What are the most common methods for purifying Glycyl-L-leucine?
A2: The most prevalent purification methods for peptides like Glycyl-L-leucine are based on chromatography.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is considered the standard and most powerful method.[3][4] Other techniques include ion-exchange chromatography (IEC), size-exclusion chromatography, and crystallization.[3][5] For large-scale production, methods like multicolumn countercurrent solvent gradient purification (MCSGP) are being adopted for greater efficiency and sustainability.[4]
Q3: What are the typical impurities encountered during the synthesis and purification of Glycyl-L-leucine?
A3: Impurities can arise from the synthetic process and often include unreacted starting materials (free glycine or L-leucine), side-reaction products like deletion or insertion sequences, diastereomers (e.g., Glycyl-D-leucine), and residual protecting groups or solvents from the synthesis, such as trifluoroacetic acid (TFA).[6][7]
Q4: Which analytical techniques are used to assess the purity of Glycyl-L-leucine?
A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment.[6] Other methods that provide complementary information include Nuclear Magnetic Resonance (NMR) spectroscopy for structural information and impurity identification, mass spectrometry for molecular weight confirmation, and amino acid analysis to determine peptide content.[6]
Purification & Troubleshooting Guides
This section addresses specific issues users might encounter during purification experiments, organized by method.
Reversed-Phase HPLC (RP-HPLC)
Q: My target peptide (Glycyl-L-leucine) is not separating well from impurities, resulting in broad or overlapping peaks. What should I do?
A: Poor separation in RP-HPLC can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Potential Cause 1: Inappropriate Gradient Slope. A steep gradient may not provide enough resolution for closely eluting compounds.
-
Solution: Optimize the elution gradient. After an initial fast "scouting" run to determine the approximate elution time of your peptide, switch to a shallower gradient around the elution point.[8] A good starting point for the preparative gradient is to range from 5% below to 3% above the organic mobile phase concentration at which the peptide eluted in the pilot run.
-
-
Potential Cause 2: Incorrect Mobile Phase. The choice of organic solvent and ion-pairing agent is critical.
-
Potential Cause 3: Column Overloading. Exceeding the column's loading capacity leads to peak broadening and poor resolution.
Q: The recovery yield of my purified Glycyl-L-leucine is very low. How can I improve it?
A: Low yield can be caused by product degradation or irreversible adsorption to the column.
-
Potential Cause 1: Peptide Degradation. Glycyl-L-leucine may be unstable under certain pH conditions.
-
Potential Cause 2: Irreversible Binding. Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase.
-
Solution: While Glycyl-L-leucine is not extremely hydrophobic, if you suspect binding issues, consider using a column with a different stationary phase, such as C4 or C8, which are less hydrophobic.[3]
-
Crystallization
Q: I am trying to purify Glycyl-L-leucine by crystallization, but it is "oiling out" instead of forming crystals. What is happening?
A: "Oiling out" occurs when the peptide separates from the solution as a liquid phase rather than a solid crystal. This is often due to rapid changes in conditions.
-
Potential Cause 1: Supersaturation is too high or achieved too quickly.
-
Solution: Slow down the crystallization process. If using cooling crystallization, decrease the temperature at a slower rate. If using an anti-solvent, add it more slowly and with vigorous stirring.[7]
-
-
Potential Cause 2: Lack of Nucleation Sites.
-
Solution: Introduce a seed crystal of pure Glycyl-L-leucine to induce crystallization.[7]
-
-
Potential Cause 3: Incorrect Solvent System.
-
Solution: Experiment with different solvent/anti-solvent systems. For amino acids and peptides, water/ethanol or water/isopropanol are common systems.[9] The goal is to find a system where the peptide has high solubility in the solvent and low solubility in the anti-solvent.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of Glycyl-L-leucine. Optimization will be required for specific samples and scales.
-
Column Selection: Start with a C18 reversed-phase column.[4] For initial method development, an analytical column (e.g., 4.6 mm ID) is suitable. For purification, a preparative column (e.g., >20 mm ID) with the same packing material should be used.[8]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude Glycyl-L-leucine in Mobile Phase A or a solvent in which it is readily soluble, such as water. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale):
-
Preparative Scale-Up:
-
Based on the analytical run, develop a shallower, optimized gradient for the preparative column. The gradient should be focused around the percentage of Mobile Phase B where the target peptide elutes.
-
Inject the crude sample onto the preparative column.
-
Collect fractions as the target peak elutes.
-
-
Post-Purification Processing:
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying Glycyl-L-leucine via recrystallization.
-
Solvent Selection: Identify a suitable solvent system (a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which it is insoluble). An ethanol/water mixture is a good starting point.[9]
-
Dissolution: In a flask, add a minimal amount of the "solvent" (e.g., water or an ethanol/water mixture) to the crude Glycyl-L-leucine. Heat the mixture (e.g., to 60-80°C) with stirring until the solid is completely dissolved.[9]
-
Crystallization:
-
Cooling Method: Slowly cool the saturated solution. Crystal formation should begin as the solution cools and becomes supersaturated. Do not disturb the solution during this process.
-
Anti-Solvent Method: To the dissolved solution, slowly add the "anti-solvent" (e.g., ethanol or isopropanol) dropwise with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
-
Crystal Growth: Allow the solution to stand undisturbed (e.g., at room temperature or in a refrigerator) to allow for slow crystal growth, which typically results in higher purity.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Common Chromatographic Purification Methods
| Purification Method | Principle of Separation | Typical Stationary Phase | Key Advantages | Common Use Case |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity[10] | C18 or C8 silica[3] | High resolution, applicable to a wide range of peptides.[3] | Standard method for high-purity peptide purification.[4] |
| Ion-Exchange Chromatography (IEC) | Net charge[10] | Resins with charged functional groups (anionic or cationic). | Effective for separating molecules with different charges.[10] | Often used as a capture step before a polishing RP-HPLC step.[3] |
| Affinity Chromatography | Specific binding interactions[10] | Immobilized metal ions or antibodies.[10] | Highly specific, can achieve very high purity in a single step. | Used when a specific tag (e.g., His-tag) is present on the peptide.[10] |
Table 2: Purity Analysis Methods - Comparison
| Analytical Method | Information Provided | Limit of Quantification (LOQ) | Sample Prep | Destructive? |
| HPLC | Purity (relative peak area), presence of impurities. | ~0.083 µg/mL for small molecules.[6] | Mobile phase prep, sample filtration.[6] | Yes |
| qNMR | Purity (absolute quantification), structural confirmation. | ~0.16-0.56 µg/g for peptides.[6] | Simple dissolution in deuterated solvent.[6] | No |
| Mass Spectrometry | Molecular weight confirmation, impurity identification. | Femtomole to nanomole range.[6] | Dilution with a matrix.[6] | Yes |
| Amino Acid Analysis | Amino acid composition, peptide content. | Nanomole range.[6] | Complete hydrolysis of the peptide.[6] | Yes |
Diagrams and Workflows
General Purification Workflow
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. polypeptide.com [polypeptide.com]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 10. gilson.com [gilson.com]
Technical Support Center: Scale-Up Production of Glycyl-L-leucine
Welcome to the Technical Support Center for the scale-up production of Glycyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this dipeptide at an industrial scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the scale-up production of Glycyl-L-leucine?
A1: The primary challenges include:
-
Maintaining High Yield and Purity: As production scale increases, maintaining high yields and purity levels (typically ≥98%) becomes more complex due to issues with reaction kinetics, mass transfer limitations, and heat dissipation.
-
Impurity Profile Control: The formation of by-products such as diastereomers (Glycyl-D-leucine), unreacted starting materials (glycine and L-leucine), and products of side reactions can increase at larger scales.[1]
-
Efficient Purification: Developing a robust, scalable, and cost-effective purification method to remove impurities is a significant bottleneck. This often involves optimizing industrial high-performance liquid chromatography (HPLC).
-
Solvent Handling and Recovery: Large-scale synthesis and purification require substantial volumes of solvents, leading to challenges in handling, cost, and environmentally sound recovery and disposal.
-
Process Consistency and Control: Ensuring batch-to-batch consistency requires tight control over critical process parameters (CPPs) such as temperature, pH, and reaction time.
Q2: What are the main differences between chemical and enzymatic synthesis for large-scale Glycyl-L-leucine production?
Q3: What types of impurities are commonly found in synthetic Glycyl-L-leucine, and how can they be minimized?
A3: Common impurities include:
-
Unreacted Amino Acids: Free glycine and L-leucine.
-
Diastereomers: Formation of Glycyl-D-leucine.
-
Deletion or Insertion Sequences: Although less common for dipeptide synthesis, these can occur.
-
Residual Protecting Groups and Reagents: From the synthesis process, such as trifluoroacetic acid (TFA).[1]
Minimization strategies include optimizing coupling reactions, ensuring complete deprotection, and using high-purity raw materials.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the scale-up production of Glycyl-L-leucine.
Issue 1: Low Yield in Chemical Synthesis
Question: We are experiencing a significant drop in yield for our Glycyl-L-leucine synthesis upon scaling up from the lab to a pilot plant. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | Optimize reaction time and temperature. Ensure efficient mixing to overcome mass transfer limitations. Use a slight excess of the activated glycine derivative. |
| Side Reactions | Carefully control the reaction temperature to minimize the formation of by-products. Ensure the pH of the reaction mixture is maintained within the optimal range. |
| Product Degradation | Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases during deprotection). |
| Inefficient Work-up and Isolation | Optimize extraction and precipitation procedures to minimize product loss. Ensure complete precipitation before filtration. |
Issue 2: High Impurity Levels After Purification
Question: Our purified Glycyl-L-leucine does not meet the required purity specifications (>98%), with significant amounts of unreacted amino acids and a diastereomeric impurity. How can we improve our purification process?
Answer:
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities in HPLC | Optimize the HPLC gradient to improve the resolution between Glycyl-L-leucine and the impurities. Experiment with different stationary phases (e.g., C8 vs. C18) and mobile phase modifiers. |
| Column Overloading | Reduce the amount of crude product loaded onto the chromatography column in each run. |
| Formation of Diastereomers | Optimize the coupling reaction to minimize racemization. Consider using a chiral chromatography method for separation if baseline separation is not achieved with standard RP-HPLC. |
| Inadequate Removal of Starting Materials | Implement a pre-purification step, such as crystallization or extraction, to remove the bulk of unreacted glycine and L-leucine before the final chromatographic purification. |
Quantitative Data Presentation
While specific industrial-scale comparative data for Glycyl-L-leucine is proprietary, the following table provides a general comparison of key parameters for chemical versus enzymatic synthesis of dipeptides based on literature for similar molecules.
| Parameter | Chemical Synthesis (Typical Range) | Enzymatic Synthesis (Typical Range) |
| Yield | 60-85% | 70-95% |
| Purity (Crude) | 70-90% | 85-98% |
| Reaction Temperature | -20 to 100°C | 20-50°C |
| By-products | Racemization products, protecting group remnants | Fewer by-products, higher stereoselectivity |
| Solvent Usage | High (often organic solvents) | Lower (often aqueous media) |
Experimental Protocols
Protocol 1: Industrial Scale-Up of Chemical Synthesis of Glycyl-L-leucine
This protocol describes a plausible approach for the solution-phase synthesis of Glycyl-L-leucine, which is often more amenable to large-scale production than solid-phase synthesis for short peptides.
1. Protection of Glycine:
-
Dissolve glycine in a suitable aqueous-organic solvent mixture.
-
Add a base (e.g., sodium hydroxide) to adjust the pH to 9-10.
-
Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) while maintaining the temperature and pH.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC).
-
Acidify the reaction mixture to a pH of 2-3 and extract the N-protected glycine into an organic solvent.
-
Isolate the N-protected glycine by solvent evaporation.
2. Activation of N-Protected Glycine:
-
Dissolve the N-protected glycine in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and an activator (e.g., N-hydroxysuccinimide - NHS) at a controlled temperature (e.g., 0-5°C).
-
Stir the mixture for a defined period to form the activated ester.
3. Coupling with L-leucine Ester:
-
In a separate reactor, dissolve L-leucine methyl ester hydrochloride in an anhydrous solvent.
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.
-
Slowly add the solution of the activated N-protected glycine to the L-leucine ester solution at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by HPLC.
4. Work-up and Deprotection:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).
-
Wash the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.
-
Isolate the protected dipeptide by solvent evaporation.
-
Treat the protected dipeptide with a suitable deprotection agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Precipitate the deprotected Glycyl-L-leucine by adding a non-polar solvent.
5. Final Isolation:
-
Collect the precipitated product by filtration and wash with a suitable solvent.
-
Dry the product under vacuum.
Protocol 2: Large-Scale Purification of Glycyl-L-leucine by Preparative HPLC
1. Sample Preparation:
-
Dissolve the crude Glycyl-L-leucine in the initial mobile phase (e.g., 0.1% TFA in water) to a known concentration.
-
Filter the solution through a suitable filter to remove any particulate matter.
2. HPLC System and Column:
-
Use a preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector.
-
Select a suitable preparative C18 column with appropriate dimensions for the intended scale.
3. Method Development and Optimization:
-
Develop an analytical HPLC method to resolve Glycyl-L-leucine from its major impurities.
-
Optimize the gradient elution profile (e.g., a linear gradient of acetonitrile in water with 0.1% TFA) to achieve baseline separation.
-
Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume accordingly.
4. Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient program.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
6. Product Isolation:
-
Pool the fractions that meet the required purity specifications.
-
Remove the organic solvent and water by lyophilization or evaporation under reduced pressure to obtain the final purified Glycyl-L-leucine as a powder.
Mandatory Visualizations
Caption: Experimental workflow for the chemical synthesis and purification of Glycyl-L-leucine.
References
Technical Support Center: 2-(2-aminoacetamido)-4-methylpentanoic acid (Leucylglycine)
Welcome to the technical support center for 2-(2-aminoacetamido)-4-methylpentanoic acid, commonly known as Leucylglycine. This guide provides researchers, scientists, and drug development professionals with detailed information to prevent its degradation during storage and to troubleshoot common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound (Leucylglycine) is a dipeptide composed of the amino acids Leucine and Glycine. Like many peptides, it is susceptible to chemical degradation, which can compromise experimental results. The two primary degradation pathways are:
-
Hydrolysis: The cleavage of the central amide (peptide) bond by water, which breaks the dipeptide back into its constituent amino acids, Leucine and Glycine. This process is significantly accelerated by extreme pH conditions (acidic or basic) and elevated temperatures.[1][2][3]
-
Intramolecular Cyclization: The dipeptide can cyclize to form a cyclic dipeptide, a structure known as a 2,5-diketopiperazine (DKP). This is a common degradation route for dipeptides, especially during long-term storage or upon heating.[4][5][6]
Q2: What are the optimal storage conditions for solid, lyophilized Leucylglycine?
A2: For long-term stability, lyophilized Leucylglycine should be stored at -20°C or colder.[7][8] It is crucial to keep the container tightly sealed to protect it from moisture, which can lead to hydrolysis. The powder should also be protected from intense light.[8]
Q3: How should I store Leucylglycine once it is in a solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[8] For optimal stability, prepare solutions in a buffer with a pH between 5 and 7.[8] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes before freezing. Recommended storage durations for solutions are:
-
1-2 weeks at 4°C
-
3-4 months at -20°C
-
Up to 1 year at -80°C[8]
Q4: Which factors have the greatest impact on the stability of Leucylglycine?
A4: The most critical factors affecting stability are temperature, moisture, and pH.[9] Elevated temperatures accelerate both hydrolysis and cyclization.[9][10] Moisture is a key reactant in hydrolysis, making proper storage of the lyophilized powder essential.[11] Solutions at non-optimal pH (below 5 or above 7) will experience faster degradation.[12]
Troubleshooting Guide
Problem 1: After reconstitution and storage, I see a decrease in purity in my HPLC analysis.
-
Possible Cause 1: Hydrolysis. The peptide bond may have been cleaved due to improper storage conditions.
-
Solution: Ensure the pH of your solvent is between 5 and 7. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8]
-
-
Possible Cause 2: Cyclization. The dipeptide may have formed a diketopiperazine.
-
Solution: Minimize time spent at room temperature or warmer. For long-term storage, use lyophilized powder instead of solutions.
-
Problem 2: The lyophilized powder appears clumpy or has a gel-like consistency.
-
Possible Cause: Moisture absorption. The peptide is likely hygroscopic and has absorbed moisture from the air. This can happen if the container was not sealed tightly or was opened at room temperature while the powder was still cold, causing condensation.
-
Solution: Always allow the container to warm to room temperature before opening. Store in a desiccator if possible. While the peptide may still be usable, the presence of water increases the risk of hydrolysis, so it should be used promptly.
-
Problem 3: My peptide solution has become cloudy after thawing.
-
Possible Cause: Aggregation or Precipitation. Peptides can aggregate or come out of solution, especially at high concentrations or after freeze-thaw cycles.[12][13]
-
Solution: Try gentle vortexing or sonication to redissolve the peptide. If it remains cloudy, it may indicate aggregation or that the solubility limit has been exceeded. Centrifuge the sample and use the supernatant, re-quantifying the concentration if necessary. For future use, consider preparing a more dilute stock solution or adding a stabilizing excipient, though compatibility must be verified.[12]
-
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for Leucylglycine degradation.
Quantitative Data Summary
While specific kinetic data for Leucylglycine is proprietary to individual research, the following table summarizes the expected relative stability based on general principles of peptide chemistry.[8][9] Purity is estimated for illustrative purposes.
| Storage Condition | Form | Duration | Expected Purity | Primary Risk(s) |
| -80°C | Lyophilized | 2 years | >98% | None (Optimal) |
| -20°C | Lyophilized | 2 years | >97% | Minimal |
| 4°C | Lyophilized | 6 months | ~95% | Slow Hydrolysis (if moisture present) |
| Room Temperature (25°C) | Lyophilized | 1 month | <90% | Hydrolysis, Cyclization |
| -80°C | Solution | 1 year | ~97% | Freeze-thaw damage (if not aliquoted) |
| -20°C | Solution | 3 months | ~95% | Freeze-thaw damage |
| 4°C | Solution | 2 weeks | ~95% | Hydrolysis |
| Room Temperature (25°C) | Solution | 24 hours | <90% | Rapid Hydrolysis & Cyclization |
Experimental Protocols
Protocol: Stability Assessment via Forced Degradation Study
This protocol is designed to identify potential degradation products and determine the stability of Leucylglycine under stress conditions, which is essential for developing a stability-indicating analytical method.[14][15][16]
Objective: To assess the stability of Leucylglycine by subjecting it to accelerated degradation conditions and analyzing the products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Leucylglycine (lyophilized powder)
-
Water for Injection (WFI) or HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with UV detector (e.g., C18 column, detection at 214 nm)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Leucylglycine in WFI.
-
Stress Conditions (Forced Degradation):
-
Control: Dilute the stock solution with WFI to a final concentration of 0.1 mg/mL. Analyze immediately.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
-
HPLC Analysis:
-
Analyze all samples (Control, Acid, Base, Oxidative, Thermal) by RP-HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Detection: UV at 214 nm
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by comparing the peak area of the intact Leucylglycine.
-
Identify and quantify any new peaks, which represent degradation products. Mass spectrometry can be coupled to HPLC (LC-MS) to identify the mass of these products.[17]
-
Stability Study Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Degradation Pathway Diagrams
The following diagrams illustrate the chemical transformations that occur during the degradation of Leucylglycine.
Primary Degradation Pathways
Caption: Major degradation pathways for Leucylglycine.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of a dipeptide [biotopics.co.uk]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. What is Diketopiperazine (DKP) Cyclization | lookchem [lookchem.com]
- 6. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfachemic.com [alfachemic.com]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Glycyl-L-leucine Derivatives Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor solubility of Glycyl-L-leucine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Glycyl-L-leucine derivative has precipitated out of my aqueous buffer. What is the first step I should take?
A1: The first step is to assess the pH of your solution. The solubility of peptides and their derivatives is highly dependent on pH and is often lowest at the isoelectric point (pI), where the net charge is zero.[1] For Glycyl-L-leucine derivatives, which possess both an acidic (carboxylic acid) and a basic (amino) group, adjusting the pH away from the pI can significantly increase solubility.[1][2] Try adjusting the pH of your buffer slightly to be more acidic or more basic.
Q2: I have tried adjusting the pH, but my Glycyl-L-leucine derivative is still poorly soluble. What are my next options?
A2: If pH adjustment is insufficient, you can try using a co-solvent. Small amounts of organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol can help dissolve hydrophobic peptides.[3][4][5] It is recommended to first dissolve the derivative in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[4][5] Be mindful that the final concentration of the organic solvent should be compatible with your experimental assay.[3]
Q3: Are there any chemical modifications I can make to my Glycyl-L-leucine derivative to permanently improve its solubility?
A3: Yes, several chemical modifications can enhance solubility. One common approach is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the peptide derivative.[1][2] This creates a hydrophilic shield around the molecule, increasing its water solubility.[1] Another strategy is to substitute hydrophobic amino acid residues in the derivative with more hydrophilic or charged ones.[1][2]
Q4: I've heard about the "prodrug approach." How can this help with the solubility of my Glycyl-L-leucine derivative?
A4: The prodrug approach involves chemically modifying your derivative to create a more soluble version that, once administered in vivo, is converted back to the active compound.[6][7][8] For Glycyl-L-leucine derivatives, you could, for example, esterify the C-terminal carboxylic acid with a hydrophilic group. This can significantly increase aqueous solubility.[6] Interestingly, Glycyl-L-leucine itself is often used as a "promoiety" in prodrugs to enhance the absorption of other drugs by targeting peptide transporters like PEPT1.[9]
Q5: Can formulation strategies help improve the apparent solubility of my Glycyl-L-leucine derivative without chemically modifying it?
A5: Absolutely. Formulation with excipients can significantly improve solubility. The use of surfactants can help by forming micelles that encapsulate the hydrophobic parts of your derivative.[10] Another effective technique is complexation with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, effectively encapsulating the poorly soluble molecule and increasing its solubility in aqueous solutions.[2]
Troubleshooting Guides
Issue 1: Glycyl-L-leucine Derivative Crashes Out of Solution During Experiment
Possible Cause:
-
Change in temperature or pH during the experiment.
-
Concentration of the derivative is above its solubility limit in the final experimental medium.
Troubleshooting Steps:
-
Verify pH: Check the pH of all solutions before and after adding the derivative. Ensure the final pH is in a range where the derivative is soluble.
-
Temperature Control: Some peptides are more soluble at higher temperatures.[2][3] Consider if your experimental conditions involve a temperature shift that could cause precipitation.
-
Solubility Testing: Perform a solubility test in the final experimental buffer at the intended concentration before running the full experiment.
-
Use of Co-solvents: If the final buffer does not contain a solubilizing agent, consider preparing the stock solution in a small amount of a compatible organic solvent like DMSO and then diluting it into the final buffer.[3][4]
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause:
-
Poor solubility leading to inconsistent concentrations of the active compound.
-
Toxicity from co-solvents at higher concentrations.
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved before making dilutions. Centrifuge the stock solution to pellet any undissolved material before taking an aliquot for dilution.[3]
-
Limit Co-solvent Concentration: If using an organic solvent like DMSO, ensure the final concentration in the cell culture medium is low (typically ≤ 0.5-1%) to avoid cellular toxicity.[3][11]
-
Consider a More Soluble Formulation: Explore formulating the derivative with a non-toxic solubilizer like a cyclodextrin.
-
Prodrug Strategy: If the derivative is intended for in vivo or cell-based models, a more soluble prodrug that releases the active derivative could provide more consistent results.[6]
Data Presentation
The following table summarizes the potential impact of various solubilization strategies on a hypothetical Glycyl-L-leucine derivative. The fold increase in solubility is illustrative and will vary depending on the specific derivative and conditions.
| Strategy | Example Modification/Agent | Expected Fold Increase in Aqueous Solubility | Considerations |
| pH Adjustment | Shift pH 2 units away from pI | 2 - 10 | May affect biological activity or stability.[1][2] |
| Co-solvents | 10% DMSO in stock, diluted to <1% | 10 - 50 | Potential for toxicity in biological assays.[3][4] |
| PEGylation | Covalent attachment of PEG-2000 | 50 - 500 | May alter pharmacokinetics and pharmacodynamics.[1] |
| Prodrug Approach | Esterification with a hydrophilic moiety | 10 - 1000+ | Requires bioconversion to the active form.[6] |
| Cyclodextrin Complexation | Formulation with HP-β-CD | 5 - 100 | May alter drug release kinetics.[2] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add Derivative: Add an excess amount of the Glycyl-L-leucine derivative to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Measure the concentration of the derivative in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Determine Optimal pH: Plot solubility as a function of pH to identify the pH range with the highest solubility.
Protocol 2: Co-solvent Solubility Enhancement
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, propylene glycol).
-
Prepare Stock Solutions: Dissolve the Glycyl-L-leucine derivative in each co-solvent to create a high-concentration stock solution.
-
Titration: Slowly add an aqueous buffer (at the optimal pH determined in Protocol 1) to the stock solution in a stepwise manner.
-
Observe Precipitation: Note the point at which precipitation occurs to determine the maximum tolerable aqueous content.
-
Final Formulation: Prepare the desired final concentration by dissolving the derivative in the highest tolerated ratio of co-solvent to aqueous buffer.
Protocol 3: Prodrug Synthesis (Illustrative Example: Glycyl Ester Prodrug)
-
Protection: Protect the N-terminal amino group of the Glycyl-L-leucine derivative with a suitable protecting group (e.g., Boc or Fmoc).
-
Activation: Activate the C-terminal carboxylic acid of a hydrophilic moiety (e.g., a short PEG chain with a terminal hydroxyl group) using a coupling agent (e.g., DCC/DMAP).
-
Coupling: React the protected Glycyl-L-leucine derivative with the activated hydrophilic moiety to form an ester linkage.
-
Deprotection: Remove the N-terminal protecting group to yield the final prodrug.
-
Purification and Characterization: Purify the prodrug using chromatography (e.g., HPLC) and confirm its structure and purity (e.g., via NMR and mass spectrometry).
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of Glycyl-L-leucine derivatives.
Caption: The prodrug approach to enhance the solubility of Glycyl-L-leucine derivatives.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. biobasic.com [biobasic.com]
- 5. lifetein.com [lifetein.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biocat.com [biocat.com]
Technical Support Center: Refining Experimental Conditions for Glycyl-L-leucine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Glycyl-L-leucine bioassays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with Glycyl-L-leucine.
| Issue | Potential Cause | Suggested Solution |
| No Observable Effect | Suboptimal concentration of Glycyl-L-leucine. | Perform a dose-response curve, starting from a low concentration (e.g., 1 µM) and increasing to a high concentration (e.g., 1 mM), to identify the optimal range.[1] |
| Inappropriate incubation time. | For signaling pathway studies, use short incubation times (15 minutes to 4 hours). For functional readouts like cell proliferation, longer time points (24, 48, 72 hours) may be necessary.[1] | |
| Cell-type specificity. | The cell line used may not be responsive to L-leucine-mediated signaling. Consider testing in a cell line known to be responsive, such as C2C12 myotubes or HepG2 hepatocytes.[1] | |
| Compound instability or insolubility. | Ensure proper storage of Glycyl-L-leucine. Prepare fresh solutions for each experiment and visually inspect the medium for any precipitation.[1] | |
| High Variability Between Replicate Wells | Inconsistent cell seeding density. | Ensure a uniform cell suspension and consistent seeding density across all wells.[2] |
| Edge effects on the plate. | Avoid using the outermost wells of the culture plate as they are more susceptible to evaporation and temperature fluctuations.[2] | |
| Inaccurate pipetting. | Use calibrated pipettes and maintain a consistent pipetting technique.[2][3] | |
| Low Uptake of Glycyl-L-leucine in Caco-2 Cells | Compromised cell monolayer integrity. | Measure the Transepithelial Electrical Resistance (TEER). Values should be greater than 250 Ω·cm². Additionally, perform a Lucifer Yellow rejection assay; the apparent permeability (Papp) of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.[2] |
| Suboptimal apical pH. | Ensure the apical buffer pH is between 6.0 and 6.5, as the PEPT1 transporter is proton-coupled and functions optimally in this range.[2] | |
| Low PEPT1 transporter expression. | Consider stimulating PEPT1 expression by pre-incubating cells with certain dipeptides (e.g., Gly-Gln) or growth factors.[2] | |
| Presence of competitive inhibitors in media. | Use a defined transport buffer, such as Hank's Balanced Salt Solution (HBSS), for the assay to avoid interference from other di/tripeptides in the cell culture media.[2] | |
| High Background Signal or Cellular Toxicity | Glycyl-L-leucine concentration is too high. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range and use concentrations below this threshold.[1] |
| Contamination of cell culture or compound stock. | Check for signs of microbial contamination. Ensure sterile handling techniques and consider filter-sterilizing the compound stock solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Glycyl-L-leucine uptake in cells?
A1: Glycyl-L-leucine is primarily transported into cells like Caco-2 by the H+-coupled oligopeptide cotransporter 1 (PEPT1).[2] This transporter is located on the apical membrane of intestinal epithelial cells and utilizes a proton gradient to move di- and tripeptides into the cell.[2][4]
Q2: How does pH influence Glycyl-L-leucine uptake?
A2: As PEPT1 is a proton-coupled transporter, its activity is highly dependent on an inwardly directed proton gradient. Optimal uptake of Glycyl-L-leucine occurs at an acidic apical pH, typically between 6.0 and 6.5, which facilitates the co-transport of protons and the dipeptide.[2]
Q3: What are the expected kinetic parameters for PEPT1-mediated transport?
A3: While specific kinetic parameters for Glycyl-L-leucine can vary, data from the commonly used PEPT1 substrate, Glycyl-Sarcosine (Gly-Sar), can provide a reference. The Michaelis-Menten constant (Km) for Gly-Sar is reported to be in the range of 0.5 to 2.5 mM, with a maximum transport velocity (Vmax) around 100-200 nmol/mg protein/10 min.[2]
Q4: Can other substances interfere with Glycyl-L-leucine uptake?
A4: Yes, other di- and tripeptides, as well as some peptide-like drugs, can competitively inhibit the PEPT1 transporter, thus interfering with Glycyl-L-leucine uptake.[2]
Q5: How can I ensure the purity of my synthetic Glycyl-L-leucine?
A5: The purity of synthetic Glycyl-L-leucine can be assessed using several methods, with High-Performance Liquid Chromatography (HPLC) being the most common. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that provides detailed structural information and can be used for both qualitative and quantitative purity assessment.[5] Common impurities can include unreacted amino acids, deletion or insertion sequences, diastereomers, and residual protecting groups from the synthesis process.[5]
Experimental Protocols
Protocol 1: Glycyl-L-leucine Uptake Assay in Caco-2 Cells
This protocol outlines the steps to measure the uptake of Glycyl-L-leucine in Caco-2 cell monolayers.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values >250 Ω·cm².[2]
-
Preparation: Wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).[2]
-
Buffer Preparation: Prepare an apical buffer (HBSS, pH 6.0) and a basolateral buffer (HBSS, pH 7.4).[2]
-
Uptake Experiment:
-
Add the basolateral buffer to the basolateral chamber.
-
To the apical chamber, add the apical buffer containing the desired concentration of Glycyl-L-leucine (often radiolabeled for ease of detection).[2]
-
Incubate the plates at 37°C with gentle shaking for specific time points (e.g., 15, 30, 60, 120 minutes).[2]
-
-
Sample Collection and Analysis: At each time point, collect samples from the basolateral chamber and replace with fresh basolateral buffer. Analyze the concentration of Glycyl-L-leucine in the collected samples.[2]
Protocol 2: Dipeptidase Activity Assay using Glycyl-L-leucine and Ninhydrin
This protocol describes a colorimetric method to determine dipeptidase activity by quantifying the release of amino acids from the hydrolysis of Glycyl-L-leucine.[6]
-
Reagent Preparation:
-
Standard Curve Preparation: Prepare a series of L-leucine standards (e.g., 0 to 2 mM) by diluting the stock solution in Tris-HCl buffer.[6]
-
Enzyme Reaction:
-
Reaction Termination: Stop the reaction by adding 100 µL of 15% Trichloroacetic acid (TCA) and centrifuge to pellet the precipitated protein.[6]
-
Ninhydrin Reaction:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader or spectrophotometer.[6]
-
Calculations:
Signaling Pathways and Workflows
Caption: Glycyl-L-leucine uptake and downstream signaling.
Caption: Workflow for dipeptidase activity assay.
References
common side reactions in the synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide commonly known as Glycyl-L-leucine (Gly-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are diketopiperazine (DKP) formation, racemization of the L-leucine stereocenter, and incomplete coupling. Additionally, when using carbodiimide coupling reagents, the formation of N-acylurea byproducts can occur.
Q2: What is diketopiperazine (DKP) formation and why is it a problem?
A2: Diketopiperazine formation is an intramolecular cyclization of the dipeptide intermediate, leading to the formation of a stable six-membered ring, cyclo(Gly-Leu). This side reaction is particularly significant after the formation of the dipeptide bond and subsequent deprotection of the N-terminal amino group. It results in a loss of the desired linear peptide and can complicate purification. The driving force is the intrinsic stability of the six-membered cyclic dipeptide.[1]
Q3: What is racemization in the context of this synthesis?
A3: Racemization is the loss of stereochemical integrity at the alpha-carbon of the L-leucine residue, leading to the formation of the diastereomeric impurity, Glycyl-D-leucine. This occurs when the activated carboxylic acid of the protected glycine or leucine is exposed to basic conditions or prolonged reaction times, and is a significant concern during the peptide coupling step.
Q4: How can I minimize racemization during the coupling step?
A4: To minimize racemization, it is crucial to use coupling additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide reagents like DCC or EDC.[2][3][4] These additives form active esters that react more rapidly with the amine component, reducing the time the activated amino acid is susceptible to racemization. Using weaker bases like N-methylmorpholine (NMM) instead of stronger, more hindered bases can also help.[3]
Q5: What causes incomplete coupling and how can I avoid it?
A5: Incomplete coupling results in the presence of unreacted starting materials (e.g., protected glycine and L-leucine ester). This can be caused by steric hindrance, insufficient activation of the carboxylic acid, or suboptimal reaction conditions (concentration, temperature, time). To avoid this, ensure that potent coupling reagents are used, reaction concentrations are adequate (e.g., 0.5 M), and allow for sufficient reaction time.[5] Monitoring the reaction by techniques like TLC or LC-MS can confirm the disappearance of starting materials.
Q6: Are there specific side reactions associated with carbodiimide coupling reagents?
A6: Yes, besides promoting racemization if used without additives, carbodiimides can lead to the formation of a stable N-acylurea byproduct.[3] This occurs through an O-to-N acyl migration of the activated carboxylic acid intermediate.[3] This byproduct is unreactive and represents a loss of the activated amino acid.[3] Keeping the reaction temperature low is recommended to minimize this side reaction.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired dipeptide with a significant amount of a lower molecular weight byproduct. | Diketopiperazine (DKP) formation. | - If performing a stepwise synthesis, consider coupling a pre-formed protected dipeptide (e.g., Boc-Gly-Leu) to the next component instead of deprotecting the N-terminus of a Gly-Leu ester. - Use milder N-terminal deprotection conditions (e.g., lower concentration of piperidine if using Fmoc protection in a larger synthesis).[6] - Keep reaction and workup temperatures low. |
| Presence of a diastereomeric impurity in the final product, detected by chiral HPLC or NMR. | Racemization of the L-leucine stereocenter. | - Add 1-hydroxybenzotriazole (HOBt) or a similar additive to carbodiimide-mediated coupling reactions.[2][3][4] - Avoid strong, non-nucleophilic bases for prolonged periods. - Minimize the time between carboxylic acid activation and the addition of the amine component. - Consider using phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU, HATU) coupling reagents, which are often associated with lower racemization levels. |
| Unreacted starting materials (protected glycine, leucine ester) remain in the reaction mixture. | Incomplete coupling reaction. | - Increase the concentration of reactants. - Use a more potent coupling reagent (e.g., HATU, HCTU). - Increase the reaction time and monitor completion by TLC or LC-MS. - Ensure the amine component (L-leucine ester) is fully neutralized if it is used as a hydrochloride salt. |
| A significant amount of an insoluble white precipitate is formed during a DCC-mediated coupling. | Formation of dicyclohexylurea (DCU), the byproduct of DCC. | - This is expected. Filter the reaction mixture thoroughly to remove the DCU before workup. - For easier workup, consider using a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be removed by aqueous extraction.[7] |
| Product is contaminated with a byproduct having a mass corresponding to the activated amino acid plus the coupling reagent. | N-acylurea formation (with carbodiimide reagents). | - Perform the coupling reaction at low temperatures (e.g., 0 °C).[3] - Ensure rapid addition of the amine component after the pre-activation of the carboxylic acid. |
Summary of Potential Side Reactions and Yields
The following table provides an overview of common side reactions and typical quantitative data reported for dipeptide synthesis. Note that the exact percentages can vary significantly based on the specific reaction conditions, protecting groups, and coupling reagents used.
| Side Reaction | Typical Impurity Level | Key Influencing Factors |
| Racemization | 0.01% - 0.1% (with carbodiimides in solution)[8] | Coupling reagent, presence of additives (HOBt), base, temperature, reaction time. |
| Diketopiperazine (DKP) Formation | Can be a major byproduct (>50% under certain conditions for similar dipeptides)[9] | Peptide sequence (Gly at N-terminus is prone), solvent, temperature, pH.[6] |
| Incomplete Coupling | Variable | Reactant concentration, steric hindrance, potency of coupling reagent, reaction time. |
| N-Acylurea Formation | Variable | Carbodiimide used, temperature, time between activation and coupling. |
Experimental Protocols
General Protocol for Solution-Phase Synthesis of N-Boc-Glycyl-L-leucine Methyl Ester
This protocol describes a common laboratory-scale method for the synthesis of the protected dipeptide, which can then be deprotected to yield the final product.
Materials:
-
N-Boc-glycine
-
L-leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous solutions for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Leucine Ester: Dissolve L-leucine methyl ester hydrochloride (1.0 eq.) in DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq.) and stir for 15 minutes.
-
Activation of Glycine: In a separate flask, dissolve N-Boc-glycine (1.0 eq.) and HOBt (1.0 eq.) in DCM.
-
Coupling: Add the neutralized leucine ester solution to the N-Boc-glycine solution. Cool the combined mixture to 0 °C. Add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-Boc-Glycyl-L-leucine methyl ester by silica gel column chromatography.
-
Deprotection (if final product is desired): The Boc and methyl ester protecting groups can be removed in subsequent standard deprotection steps (e.g., TFA for Boc, saponification for the methyl ester) to yield this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives | Semantic Scholar [semanticscholar.org]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for accurate measurement of Glycyl-L-leucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Glycyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the accurate measurement of Glycyl-L-leucine?
A1: The most common and reliable methods for the quantification of Glycyl-L-leucine are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).[1] Each method offers distinct advantages and is suited for different analytical needs.
Q2: What are the typical impurities that can be found in a Glycyl-L-leucine sample?
A2: Impurities in synthetic Glycyl-L-leucine can arise from the solid-phase peptide synthesis (SPPS) process. Common impurities include unreacted amino acids (glycine or L-leucine), deletion or insertion sequences, diastereomers (Glycyl-D-leucine), residual protecting groups, and solvents like trifluoroacetic acid (TFA).[1]
Q3: How should Glycyl-L-leucine samples be stored to ensure stability?
A3: Glycyl-L-leucine is typically a white or off-white powder.[2] To prevent degradation through mechanisms like hydrolysis or oxidation, it is recommended to store the compound at -20°C.[2][3] For solutions, it is advisable to prepare fresh stocks for each experiment or aliquot and store them at -20°C to minimize freeze-thaw cycles.[4]
Q4: How does pH affect the measurement of Glycyl-L-leucine in biological assays?
A4: The transport of Glycyl-L-leucine into cells, such as Caco-2 cells, is often mediated by proton-coupled transporters like PEPT1. The activity of these transporters is highly dependent on an inwardly directed proton gradient. Therefore, an acidic apical pH (typically around 6.0-6.5) is optimal for facilitating the uptake of Glycyl-L-leucine.[5]
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or resolution.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. | Develop and validate the HPLC method thoroughly before routine use. |
| Column degradation. | Replace the HPLC column with a new one of the same type. | Use a guard column and ensure mobile phase is filtered and degassed. |
| Sample overload. | Reduce the injection volume or dilute the sample. | Determine the linear range of the detector for Glycyl-L-leucine. |
| Contaminants in the sample. | Clean up the sample using solid-phase extraction (SPE) or filtration.[1] | Ensure proper sample preparation and handling to avoid introducing contaminants.[6][7] |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. | Ensure the HPLC system is in a temperature-controlled environment. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | Use a high-quality solvent mixer and degas the mobile phase. |
| Pump malfunction. | Check the pump for leaks and perform routine maintenance. | Follow the manufacturer's guidelines for pump maintenance. |
qNMR Analysis
Problem: Inaccurate quantification.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Inaccurate weighing of sample or internal standard. | Use a calibrated analytical balance and ensure accurate weighing. | Regularly calibrate and maintain the analytical balance. |
| Incomplete dissolution of sample or internal standard. | Vortex the sample until complete dissolution is observed.[1] | Choose a deuterated solvent in which both the sample and internal standard are fully soluble. |
| Suboptimal NMR acquisition parameters. | Ensure a sufficient relaxation delay (at least 5 times the longest T1) and an appropriate pulse angle.[1] | Optimize acquisition parameters for quantitative analysis. |
| Incorrect signal integration. | Carefully phase the spectrum and perform baseline correction before integrating well-resolved, characteristic signals.[1] | Select signals for integration that are free from overlap with other signals. |
Data Presentation
Table 1: Comparison of Analytical Methods for Glycyl-L-leucine Purity and Quantification
| Parameter | NMR Spectroscopy | HPLC | Mass Spectrometry | Amino Acid Analysis |
| Primary Use | Structure elucidation, identification, and quantification.[1] | Purity determination and quantification.[1] | Molecular weight confirmation and impurity identification.[1] | Determination of amino acid composition.[1] |
| Limit of Detection (LOD) | ~0.04-0.1 µg/g[1] | ~0.025 µg/mL[1] | Picomole to femtomole range[1] | Picomole range[1] |
| Limit of Quantification (LOQ) | ~0.16-0.56 µg/g[1] | ~0.083 µg/mL[1] | Femtomole to nanomole range[1] | Nanomole range[1] |
| Sample Preparation | Simple dissolution in a deuterated solvent.[1] | Requires mobile phase preparation and potential sample filtration.[1] | Sample is typically diluted and mixed with a matrix.[1] | Requires complete hydrolysis of the peptide.[1] |
| Non-destructive | Yes[1] | No[1] | No[1] | No[1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Glycyl-L-leucine by ¹H NMR (qNMR)
Objective: To determine the purity of a synthetic Glycyl-L-leucine sample using qNMR with an internal standard.
Materials:
-
Synthetic Glycyl-L-leucine sample
-
High-purity internal standard (e.g., maleic acid)
-
Deuterium oxide (D₂O, 99.9% atom D)
-
5 mm NMR tubes
-
Analytical balance
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Glycyl-L-leucine sample into a clean vial.[1]
-
Accurately weigh a known amount of the internal standard (e.g., 2-5 mg of maleic acid) and add it to the same vial.[1]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.[1]
-
Vortex the vial until both the sample and the internal standard are completely dissolved.[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.[1]
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest.[1]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.[1]
-
Integrate the characteristic, well-resolved signals of both Glycyl-L-leucine and the internal standard.[1]
-
Calculate the purity of the Glycyl-L-leucine sample using the appropriate formula, taking into account the integral values, number of protons, molecular weights, and masses of the sample and internal standard.[1]
-
Protocol 2: Analysis of Glycyl-L-leucine by HPLC-UV
Objective: To determine the purity of a Glycyl-L-leucine sample by HPLC with UV detection.
Materials:
-
Glycyl-L-leucine sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Potassium dihydrogen phosphate
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase component (e.g., 2.5 mM potassium dihydrogen phosphate, pH adjusted to 2.85).[8]
-
The organic mobile phase component is typically ACN.
-
Filter and degas both mobile phase components before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Glycyl-L-leucine reference standard in the mobile phase.
-
Prepare serial dilutions from the stock solution to create a calibration curve.
-
Dissolve the Glycyl-L-leucine sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm).
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Integrate the peak corresponding to Glycyl-L-leucine in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Glycyl-L-leucine in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample based on the determined concentration and the initial weight of the sample.
-
Visualizations
Experimental workflow for qNMR purity validation.
Troubleshooting logic for inaccurate measurements.
References
addressing batch-to-batch variability of synthetic Glycyl-L-leucine
Welcome to the Technical Support Center for synthetic Glycyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the batch-to-batch variability of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Glycyl-L-leucine and what are its common applications?
Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine.[1] It is frequently used in biomedical and pharmaceutical research, particularly in studies related to peptide transport mechanisms across biological membranes, such as the intestinal epithelium.[1][2] It also serves as a building block in the synthesis of more complex peptides and pharmaceutical intermediates.
Q2: What are the primary causes of batch-to-batch variability in synthetic Glycyl-L-leucine?
Batch-to-batch variability in synthetic peptides like Glycyl-L-leucine can arise from several factors during the manufacturing and handling processes. The main causes include:
-
Purity and Impurity Profile: Variations in the percentage of the target peptide versus impurities is a major contributor. Common impurities include unreacted amino acids (glycine, L-leucine), deletion or insertion sequences, diastereomers (Glycyl-D-leucine), and residual reagents from synthesis and purification, such as trifluoroacetic acid (TFA).[3]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder can differ between batches due to varying levels of water and counter-ions. This directly impacts the accuracy of the concentration of your prepared solutions.
-
Handling and Storage: Inconsistent storage conditions can lead to degradation of the peptide. Glycyl-L-leucine should be stored at -20°C to maintain its stability.[4]
Q3: What are the main degradation pathways for Glycyl-L-leucine?
Glycyl-L-leucine can degrade through two primary pathways, especially in solution:
-
Hydrolysis: The peptide bond between glycine and L-leucine can be cleaved, resulting in the individual amino acids.[2] This process is influenced by pH and temperature.
-
Intramolecular Cyclization: The dipeptide can cyclize to form cyclo-(glycyl-L-leucine), a type of diketopiperazine. This is more likely to occur at elevated temperatures.[5]
Q4: How can residual Trifluoroacetic Acid (TFA) from the purification process affect my experiments?
TFA is commonly used in the purification of synthetic peptides and can remain as a counter-ion in the final product.[6] Residual TFA can be problematic in cell-based assays as it can alter the pH of the culture medium and, in some cases, inhibit cell proliferation or induce cytotoxicity, leading to inconsistent or misleading results.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Glycyl-L-leucine.
Issue 1: Inconsistent or Poor Cell Viability in Culture
Question: I am observing high variability in cell viability or unexpected cytotoxicity after treating my cells with different batches of Glycyl-L-leucine. What could be the cause?
Answer: This is a common problem that can be traced back to several sources. Use the following guide to troubleshoot the issue.
| Potential Cause | Troubleshooting Steps |
| Cytotoxic Impurities | Request a detailed Certificate of Analysis (CoA) for each batch. Compare the impurity profiles. High levels of residual synthesis reagents or byproducts could be the cause. Consider using a higher purity grade (>98%) for sensitive cell assays. |
| Inaccurate Peptide Concentration | The Net Peptide Content (NPC) can vary between batches. Do not assume the peptide concentration based on the gross weight of the lyophilized powder alone. Request the NPC for each batch or perform an Amino Acid Analysis (AAA) to determine the exact peptide concentration. |
| Solvent Toxicity | Ensure the solvent used to dissolve the Glycyl-L-leucine is not toxic to your cells at the final concentration used in your experiment. Always include a vehicle control (solvent only) in your experimental setup. |
| Peptide Degradation | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to peptide degradation. Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. |
Issue 2: Variable Results in Caco-2 Permeability Assays
Question: My Caco-2 cell permeability assays are showing inconsistent transport rates for Glycyl-L-leucine across different batches. How can I address this?
Answer: Inconsistent results in permeability assays often point to subtle differences between peptide batches or procedural inconsistencies.
| Potential Cause | Troubleshooting Steps |
| Presence of Competitive Inhibitors | Impurities in the peptide batch, such as unreacted amino acids (especially L-leucine), can compete for transport mechanisms, leading to altered uptake rates. Analyze the impurity profile of each batch for the presence of potential competitive inhibitors. |
| Compromised Cell Monolayer Integrity | Ensure the integrity of your Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Low TEER values indicate a leaky monolayer, which will lead to unreliable permeability results. |
| Suboptimal Apical pH | The peptide transporter PEPT1 is proton-coupled, and its activity is optimal at a slightly acidic pH (6.0-6.5). Ensure the apical buffer pH is consistent across all experiments. |
| Peptide Stability in Assay Buffer | Glycyl-L-leucine can degrade during the course of the experiment. Assess the stability of the dipeptide in your transport buffer under the assay conditions by measuring its concentration over time. |
Data Presentation
The following table provides an illustrative example of how batch-to-batch variability can impact experimental outcomes.
| Parameter | Batch A (High Quality) | Batch B (Lower Quality) |
| Purity (by HPLC) | 99.2% | 95.8% |
| Major Impurity | Not detected | 3.5% Free L-leucine |
| Net Peptide Content | 91.5% | 85.3% |
| Cell Viability (at 1mM) | 98% ± 2% | 85% ± 5% |
| Caco-2 Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | 1.1 x 10⁻⁶ cm/s |
Note: This data is for illustrative purposes only.
Mandatory Visualization
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Cellular uptake and metabolic pathways of Glycyl-L-leucine.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of Glycyl-L-leucine
This protocol outlines a general method for determining the purity of a Glycyl-L-leucine sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The purity is calculated based on the peak area of Glycyl-L-leucine as a percentage of the total peak area of all components.
Protocol 2: Stability Assessment of Glycyl-L-leucine in Solution
This protocol can be used to determine the stability of Glycyl-L-leucine in a specific buffer or cell culture medium.
-
Preparation: Prepare a stock solution of Glycyl-L-leucine in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solution at a relevant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by HPLC (as described in Protocol 1) to quantify the amount of remaining Glycyl-L-leucine.
-
Data Analysis: Plot the percentage of intact Glycyl-L-leucine remaining against time to determine the degradation rate. The appearance of new peaks corresponding to glycine, L-leucine, or cyclo-(glycyl-L-leucine) can also be monitored.
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
Validation & Comparative
Comparative Efficacy of N-acetyl-leucine in Preclinical Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N-acetyl-leucine (NALL), a modified amino acid, in various animal models of neurological disorders. Due to the lack of available scientific literature for 2-(2-aminoacetamido)-4-methylpentanoic acid, this guide focuses on the closely related and extensively studied N-acetyl-leucine. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of its performance against alternative therapeutic agents, supported by detailed experimental methodologies.
Introduction to N-acetyl-leucine (NALL)
N-acetyl-leucine is the N-acetylated derivative of the branched-chain amino acid L-leucine. It is a small, orally available molecule that can readily cross the blood-brain barrier.[1] The L-enantiomer of N-acetyl-leucine is considered the pharmacologically active form.[2][3][4] Preclinical studies have demonstrated its neuroprotective potential across a range of neurological conditions, including traumatic brain injury, neurodegenerative diseases, and lysosomal storage disorders.[2][5][6][7]
The proposed mechanisms of action for NALL are multifaceted and include:
-
Modulation of cellular pH and metabolism: NALL is thought to enter cells via monocarboxylate transporters and may help restore normal cellular pH by facilitating the efflux of lactate.[8][9] It has also been shown to improve cerebral glucose metabolism.[2][8]
-
Promotion of autophagy: NALL may inhibit the mTORC1 pathway, a key regulator of cell growth and metabolism, which in turn promotes autophagy, the cellular process for clearing damaged components.[8][9][10] This is in contrast to its parent amino acid, L-leucine, which is a known activator of mTORC1.[6][11]
-
Neuroprotection and Anti-inflammatory Effects: Studies have shown that NALL can attenuate neuronal cell death and reduce the expression of neuroinflammatory markers in the brain.[1][5][12]
-
Stabilization of Neuronal Membranes and Calcium Homeostasis: NALL may integrate into the neuronal lipid bilayer, enhancing membrane stability and normalizing intracellular calcium levels.[1]
Efficacy in Animal Models: A Comparative Analysis
The therapeutic potential of N-acetyl-leucine has been investigated in several preclinical models of neurological disease. This section summarizes the key findings and provides a comparison with other relevant compounds where data is available.
Traumatic Brain Injury (TBI)
In mouse models of controlled cortical impact (CCI), a form of experimental TBI, oral administration of NALL has been shown to significantly improve functional outcomes and reduce neuropathological damage.[12]
Table 1: Efficacy of N-acetyl-leucine in a Mouse Model of TBI
| Outcome Measure | NALL Treatment | Vehicle Control | Alternative: Minocycline |
| Motor Function (Beam Walk Test) | Significant improvement in motor coordination | Impaired motor function | Reported to improve motor function[13] |
| Cognitive Function (Novel Object Recognition) | Significant improvement in memory | Impaired memory function | Reported to improve cognitive function[13] |
| Cortical Cell Death | Attenuated neuronal cell death | Significant cell death | Known to reduce neuronal cell death[13] |
| Neuroinflammation | Reduced expression of inflammatory markers | Increased neuroinflammation | Potent anti-inflammatory effects[13] |
| Autophagy Flux | Partial restoration of autophagy | Impaired autophagy | Not a primary mechanism |
Data synthesized from multiple sources.[10][12][13][14]
Lysosomal Storage Disorders
N-acetyl-leucine has shown significant therapeutic effects in mouse models of Niemann-Pick disease type C (NPC) and Sandhoff disease.
Table 2: Efficacy of N-acetyl-leucine in a Mouse Model of Niemann-Pick Disease Type C (Npc1-/-)
| Outcome Measure | NALL Treatment | Vehicle Control |
| Functional Decline Onset | Significantly delayed | Early onset |
| Disease Progression | Significantly slowed | Rapid progression |
| Survival | Significantly prolonged | Reduced lifespan |
Data from studies on Npc1-/- mice.[2][15][16]
Table 3: Efficacy of Acetyl-DL-leucine in a Mouse Model of Sandhoff Disease (Hexb-/-)
| Outcome Measure | Acetyl-DL-leucine Treatment | Vehicle Control |
| Lifespan | Modest but significant increase | Reduced lifespan |
| Motor Function | Improved | Impaired |
| Glycosphingolipid Storage (Brain) | Reduced | Accumulated |
Data from a study on Hexb-/- mice.[6]
Parkinson's Disease
In a knock-in mouse model of Parkinson's disease with the LRRK2 R1441C mutation, NALL treatment demonstrated positive effects on motor learning.[7]
Table 4: Efficacy of N-acetyl-leucine in a Mouse Model of Parkinson's Disease (LRRK2 R1441C)
| Outcome Measure | NALL Treatment | Vehicle Control |
| Dopamine-dependent Motor Learning (Accelerating Rotarod) | Improved performance | Deficits in motor learning |
| pS129-alpha-synuclein Levels | Decreased | Elevated |
| Parkin Levels | Increased | Unchanged |
Data from a study on LRRK2 R1441C mice.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of N-acetyl-leucine.
Traumatic Brain Injury Mouse Model
Objective: To assess the efficacy of NALL in reducing neuronal cell death and neuroinflammation following TBI in mice.[11]
1. Animal Model: Adult male mice are utilized.
2. Traumatic Brain Injury Induction:
- A controlled cortical impact (CCI) model is employed to induce a standardized TBI.
- Animals are anesthetized, a craniotomy is performed, and a pneumatic impactor is used to create a cortical contusion.
- Sham-operated animals undergo the same surgical procedures without the impact.
3. Treatment:
- Mice are randomly assigned to receive either a standard diet or a diet containing N-acetyl-leucine.
- Treatment is initiated following the induction of TBI.
4. Functional Outcome Measures:
- Motor Function: Assessed using the beam walk test, where the time taken to cross a narrow beam and the number of foot slips are recorded.[14]
- Cognitive Function: Evaluated using the novel object recognition test to assess memory.[14]
5. Histological and Biochemical Analyses:
- At predetermined time points post-TBI (e.g., 1, 3, and 7 days), mice are euthanized, and brain tissue is collected for analysis of cell death markers and inflammatory cytokines.[11]
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of N-acetyl-leucine enantiomers.[17]
1. Animal Model: Male mice are used.
2. Drug Administration: N-acetyl-DL-leucine or purified N-acetyl-L-leucine is administered orally at a specified dose (e.g., 100 mg/kg).
3. Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.
4. Sample Processing: Plasma is separated from the blood samples.
5. Quantification: The concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in the plasma are quantified using chiral liquid chromatography/mass spectrometry (LC/MS).
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key biological processes and experimental designs.
Caption: Proposed mechanism of N-acetyl-leucine action.
Caption: Workflow for NALL efficacy in a TBI mouse model.
References
- 1. What is the mechanism of Acetylleucine? [synapse.patsnap.com]
- 2. Efficacy and safety of N-acetyl-l-leucine in Niemann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tay-sachs-sandhoff.de [tay-sachs-sandhoff.de]
- 4. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curesyngap1.org [curesyngap1.org]
- 9. nbinno.com [nbinno.com]
- 10. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Glycyl-L-leucine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dipeptides like Glycyl-L-leucine is critical for ensuring product quality, stability, and efficacy. The cross-validation of analytical methods is a fundamental practice to guarantee the integrity of analytical data. This guide provides an objective comparison of three common analytical techniques for the detection and quantification of Glycyl-L-leucine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This comparison summarizes the performance characteristics of each method, supported by experimental data from various studies. It is important to note that while the data presented is drawn from validated methods for Glycyl-L-leucine or similar analytes, a direct head-to-head comparison study was not available in the reviewed literature. Therefore, the presented values should be considered representative for each technique, and direct comparison should be approached with caution.
Performance Comparison of Analytical Methods
The selection of an analytical method for Glycyl-L-leucine detection is often a trade-off between sensitivity, specificity, speed, and the cost of instrumentation and analysis. The following table summarizes key validation parameters for HPLC-UV, UPLC-MS/MS, and qNMR, based on data from studies on dipeptides and amino acids.[1][2][3][4][5][6][7]
| Validation Parameter | HPLC-UV | UPLC-MS/MS | qNMR |
| Linearity (Correlation Coefficient, r²) | >0.995 | >0.995 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95 - 105% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 15% | < 1.0% |
| Limit of Detection (LOD) | 0.4 – 0.65 µg/mL (non-aromatic amino acids) | 1–300 nM | ~0.04-0.1 µg/g |
| Limit of Quantification (LOQ) | 1.2 – 2.1 µg/mL (non-aromatic amino acids) | 0.01–0.5 µM | ~0.16-0.56 µg/g |
Experimental Protocols
Detailed and robust experimental protocols are essential for the reproducibility and cross-validation of analytical results. Below are representative methodologies for the quantification of Glycyl-L-leucine using HPLC-UV, UPLC-MS/MS, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of peptides. Since Glycyl-L-leucine lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 210-220 nm) where the peptide bond absorbs.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Glycyl-L-leucine sample in the mobile phase or a suitable solvent to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
For unknown samples, dissolve and dilute them to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.[8]
-
Injection Volume: 20 µL.
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[9][10][11][12]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for the analysis of Glycyl-L-leucine in complex matrices and at low concentrations.
Sample Preparation:
-
Prepare stock and calibration solutions as described for HPLC-UV, often at lower concentrations.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.
-
An internal standard (e.g., an isotopically labeled version of Glycyl-L-leucine) should be added to all samples and standards to ensure accuracy.
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[2][6]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical for positive ion mode.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for Glycyl-L-leucine and the internal standard.
Validation Parameters: Validation should follow ICH Q2(R1) guidelines, with particular attention to matrix effects, in addition to the standard parameters.[9][10][11][12]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and accurate quantification of a substance without the need for a specific reference standard of the analyte, instead using a certified internal standard.[13][14]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Glycyl-L-leucine sample into a clean vial.[1]
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and add it to the same vial.[1]
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., D₂O) and transfer to an NMR tube.[1]
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A simple 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of Glycyl-L-leucine and a signal of the internal standard.
-
Calculate the purity or concentration of Glycyl-L-leucine based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and internal standard.
Validation Parameters: qNMR method validation includes assessing specificity, linearity, range, accuracy, and precision.[13][14]
Visualization of Workflows
To illustrate the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of L- and D-Isomers of 2-(2-aminoacetamido)-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the L- and D-isomers of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide also known as Glycyl-Leucine. While extensive research exists for the L-isomer (Glycyl-L-Leucine), direct comparative studies on the biological activities of the D-isomer (Glycyl-D-Leucine) are limited. This document synthesizes the available experimental data and provides inferred biological effects for the D-isomer based on the known behavior of D-amino acids and related compounds.
Data Presentation: Quantitative Comparison of Isomers
Due to a lack of direct quantitative data for the biological activities of Glycyl-D-Leucine, this table focuses on the well-characterized transport and hydrolysis kinetics of Glycyl-L-Leucine. This data is crucial for understanding its absorption and bioavailability.
| Parameter | L-Isomer (Glycyl-L-Leucine) | D-Isomer (Glycyl-D-Leucine) | Key Findings & References |
| Intestinal Transport (PEPT1) | |||
| Km (mM) in Caco-2 Cells | 0.8 ± 0.1 | Data not available | The L-isomer exhibits high affinity for the PEPT1 transporter. |
| Vmax (nmol/mg protein/min) in Caco-2 Cells | 1.2 ± 0.1 | Data not available | Demonstrates a high transport capacity across the intestinal epithelium.[1] |
| Kt (mM) in Monkey Small Intestine | 5 and 33 (two saturable processes) | Data not available | In vivo models confirm two distinct transport processes for the L-isomer.[2] |
| Enzymatic Hydrolysis | |||
| Substrate for Intestinal Dipeptidases | Yes | Likely, but at a significantly lower rate | Glycyl-L-leucine is readily hydrolyzed by intestinal peptidases.[3] D-amino acid-containing peptides are generally more resistant to enzymatic degradation.[4] |
| Hydrolysis by Glycyl-L-leucine hydrolase (Km, mM) | 1.1 | Data not available | Shows high affinity as a substrate for this key intestinal dipeptidase.[3] |
Experimental Protocols
Intestinal Dipeptide Transport Assay using Caco-2 Cells
This in vitro method is widely used to assess the intestinal permeability and transport kinetics of dipeptides.
a. Cell Culture and Monolayer Formation:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on permeable filter supports.
-
Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
The formation of a confluent monolayer with well-defined tight junctions is monitored by measuring the transepithelial electrical resistance (TEER).
b. Transport Assay:
-
The Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a pH of 6.0, which is optimal for the activity of the PEPT1 transporter.[1]
-
The transport experiment is initiated by adding the transport buffer containing varying concentrations of a radiolabeled dipeptide (e.g., [14C]Glycyl-L-leucine) to the apical side of the monolayer.[1]
-
At specific time intervals, aliquots are taken from the basolateral side to determine the amount of transported dipeptide.
-
To determine kinetic parameters (Km and Vmax), the initial rates of transport are measured at different substrate concentrations and fitted to the Michaelis-Menten equation.[1]
c. Data Analysis:
-
The radioactivity in the collected samples is quantified using liquid scintillation counting.
-
The rate of transport is calculated and typically normalized to the surface area of the filter and the initial concentration of the dipeptide.
Enzymatic Hydrolysis Assay
This assay determines the susceptibility of a dipeptide to hydrolysis by specific peptidases.
a. Enzyme Preparation:
-
A purified peptidase, such as Glycyl-L-leucine hydrolase isolated from the small intestinal mucosa, is used.[3]
b. Reaction Conditions:
-
The assay is performed in a suitable buffer (e.g., Tris-HCl, pH 8.0) at a physiological temperature (37°C).[3]
-
The reaction is initiated by adding the enzyme to a solution containing the dipeptide substrate at various concentrations.[3]
c. Quantification of Hydrolysis:
-
The reaction is stopped at different time points, often by heat inactivation.[3]
-
The extent of hydrolysis is determined by measuring the concentration of the liberated amino acids (glycine and leucine) using methods such as high-performance liquid chromatography (HPLC) or colorimetric assays.[3]
d. Kinetic Analysis:
-
The initial rates of hydrolysis are plotted against the substrate concentration to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[3]
Mandatory Visualization
Caption: Intestinal transport and metabolism of Glycyl-Leucine isomers.
Comparative Biological Effects
L-Isomer: Glycyl-L-Leucine
-
Absorption and Metabolism: Glycyl-L-Leucine is efficiently absorbed in the small intestine, primarily via the PEPT1 transporter.[1][5] Following transport into the enterocytes, it is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and L-leucine.[3] These amino acids are then released into the bloodstream.
-
Anabolic Effects: The primary biological effects of Glycyl-L-Leucine are attributed to the released L-leucine. L-leucine is a potent stimulator of muscle protein synthesis through the activation of the mTOR signaling pathway.[6][][8]
-
Cellular Signaling: The L-leucine derived from Glycyl-L-Leucine can influence various metabolic pathways, including insulin signaling and glucose homeostasis.[9][10][11]
Caption: L-Leucine activation of the mTOR signaling pathway.
D-Isomer: Glycyl-D-Leucine
-
Absorption and Metabolism:
-
Transport: It is likely that Glycyl-D-Leucine has a lower affinity for the PEPT1 transporter compared to the L-isomer. Studies on N-acetyl-leucine enantiomers have shown that the D-isomer can inhibit the uptake of the L-isomer, suggesting competition for the same transporter but with different kinetics.[12]
-
Hydrolysis: Peptides containing D-amino acids are generally more resistant to hydrolysis by mammalian peptidases.[4] Therefore, Glycyl-D-Leucine is expected to be hydrolyzed at a much slower rate than Glycyl-L-Leucine. A significant portion may be absorbed intact or excreted unchanged.
-
-
Pharmacokinetics: The reduced hydrolysis could lead to a longer plasma half-life of the intact dipeptide compared to its L-counterpart. Pharmacokinetic studies on N-acetyl-DL-leucine have shown that the D-enantiomer has a much higher plasma concentration and area under the curve (AUC) than the L-enantiomer when administered as a racemate.[12][13]
-
Biological Activity:
-
The biological activity of intact Glycyl-D-Leucine is unknown.
-
The D-leucine that may be released through slow hydrolysis can be converted to L-leucine in the body via a two-step process involving oxidative deamination to α-ketoisocaproic acid (KIC) followed by reamination.[14] However, this conversion is not fully efficient.[14]
-
D-leucine itself has been investigated for potential therapeutic effects, including roles in managing metabolic disorders and as a potential antagonist at glutamate receptors.[6]
-
Caption: Inferred metabolic pathways for Glycyl-D-Leucine.
Conclusion
The L- and D-isomers of this compound are expected to exhibit significantly different biological profiles primarily due to stereospecificity in intestinal transport and enzymatic hydrolysis. Glycyl-L-Leucine is readily absorbed and hydrolyzed, acting as an efficient delivery form of L-leucine, which has well-established anabolic effects. In contrast, Glycyl-D-Leucine is likely to be less efficiently transported and more resistant to hydrolysis, leading to potentially higher systemic exposure of the intact dipeptide and different metabolic byproducts. The distinct pharmacokinetics of the D-isomer suggest that it may have unique biological activities that are independent of conversion to L-leucine. Further research is warranted to directly investigate the biological effects of Glycyl-D-Leucine to explore its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 8. How Leucine Supports Muscle Health and Other Benefits [verywellhealth.com]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: Glycyl-L-leucine Versus Its Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Glycyl-L-leucine (Gly-Leu) and its key analogs, focusing on their differential performance in biological systems. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant pathways, this document aims to support informed decisions in nutritional science, pharmacology, and drug development.
Comparative Analysis of Intestinal Transport and Metabolism
The intestinal absorption and subsequent metabolic fate of dipeptides are critical determinants of their bioavailability and physiological effects. This section compares Gly-Leu with two of its closest analogs: its isomer, L-leucyl-glycine (Leu-Gly), and the structurally similar Glycyl-glycine (Gly-Gly).
Data Presentation: Transport Kinetics and Metabolic Fate
The transport of these dipeptides across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity transporter.[1] The efficiency of this transport is defined by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which is an inverse measure of affinity, and the maximum transport velocity (Vmax).[1]
| Dipeptide | Analog | Model System | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Key Findings & References |
| Glycyl-L-leucine | - | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | Higher affinity and transport capacity compared to Gly-Gly.[1] |
| Glycyl-glycine | Structural Analog | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | Lower affinity and transport capacity compared to Gly-Leu.[1] |
| Glycyl-L-leucine | - | Rat Small Intestine | Not specified | 1.6 | Not specified | Demonstrates high affinity in an in vivo model.[1] |
Metabolic Fate Comparison: Glycyl-L-leucine vs. L-leucyl-glycine
| Dipeptide | Key Metabolic Characteristic | Supporting Evidence |
| Glycyl-L-leucine | Less efficient absorption of the leucine moiety. | In vivo studies in rats with proximal intestinal resection showed markedly lower absorption of L-leucine from Gly-Leu compared to Leu-Gly in the ileum.[2] |
| L-leucyl-glycine | More readily hydrolyzed by brush border peptidases, leading to higher local concentrations of free L-leucine for absorption.[2] | The enhanced absorption of leucine from Leu-Gly suggests a higher affinity for brush border peptidases or the peptide transport system itself.[2] |
Interpretation of Data: The compiled data consistently show that Glycyl-L-leucine has a significantly higher affinity for the intestinal peptide transporter PEPT1 than Glycyl-glycine, as indicated by its lower Km value.[1] Furthermore, the Vmax for Glycyl-L-leucine in Caco-2 cells is more than double that of Glycyl-glycine, signifying a much greater maximal transport capacity.[1] These kinetic advantages suggest that Glycyl-L-leucine is more efficiently absorbed intact from the intestine.[1]
In contrast, when compared to its isomer L-leucyl-glycine, the overall absorption of the constituent leucine is greater from L-leucyl-glycine.[2] This is attributed to its higher susceptibility to hydrolysis by brush border peptidases, which releases free leucine for subsequent absorption by amino acid transporters.[2] This highlights that the sequence of amino acids within a dipeptide significantly influences its metabolic journey.[2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
In Vitro Dipeptide Transport Kinetics in Caco-2 Cells
This protocol is a standard method for assessing the intestinal permeability and transport kinetics of dipeptides.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Caco-2 cells are cultured on semi-permeable Transwell® inserts for 21-25 days to allow for their differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Transport Assay:
-
The culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 to mimic the acidic microclimate of the intestinal brush border.
-
The transport buffer containing the radiolabeled dipeptide (e.g., [¹⁴C]Gly-Leu) at various concentrations is added to the apical side of the monolayer.
-
The cells are incubated at 37°C for a specific time period (e.g., 10 minutes).
3. Quantification and Analysis:
-
The reaction is stopped by aspirating the transport buffer and washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
The uptake rate is calculated and normalized to the total protein content of the cell lysate.
-
Michaelis-Menten kinetic parameters (Km and Vmax) are determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.
In Vivo Intestinal Perfusion in Rats
This in vivo technique provides a more physiologically relevant model for studying dipeptide absorption.
1. Animal Preparation:
-
Male Wistar rats are anesthetized, and the abdominal cavity is opened.
-
A segment of the small intestine (e.g., jejunum or ileum) is isolated, and cannulas are inserted at the proximal and distal ends.
2. Perfusion:
-
The isolated intestinal segment is gently flushed with saline to remove its contents.
-
A perfusion solution containing the dipeptide of interest at a known concentration is perfused through the segment at a constant flow rate.
-
Samples of the perfusate are collected from the distal end at specific time intervals.
3. Analysis:
-
The concentrations of the dipeptide and its constituent amino acids in the collected perfusate are determined using High-Performance Liquid Chromatography (HPLC).
-
The disappearance of the dipeptide from the perfusate is calculated to determine the rate of absorption.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved.
References
A Comparative Guide to the Mechanism of Action of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological mechanism of 2-(2-aminoacetamido)-4-methylpentanoic acid, commonly known as Glycyl-L-leucine, against its constituent amino acid, L-leucine. The focus is on the pathways of intestinal absorption and the subsequent activation of key cellular signaling cascades that regulate protein synthesis. This document synthesizes experimental data to offer a clear understanding of the potential advantages of dipeptide transport for the delivery of bioactive amino acids.
Executive Summary
Glycyl-L-leucine is a dipeptide composed of glycine and L-leucine.[1] Its primary mechanism of action is intricately linked to its transport and subsequent hydrolysis. Unlike free L-leucine, which is absorbed through various amino acid transporters, Glycyl-L-leucine is primarily transported into intestinal epithelial cells by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[2][3] Following transport, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-leucine. The liberated L-leucine is a well-established activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of muscle protein synthesis and cell growth.[4][5][6][7][8][9]
Emerging evidence suggests that dipeptides may offer a more efficient route for amino acid delivery and subsequent anabolic signaling. A recent study comparing dileucine to L-leucine demonstrated a greater stimulation of muscle protein synthesis with the dipeptide, highlighting the potential for the dipeptide structure to confer unique biological activities beyond simply providing a source of L-leucine.[10]
Comparative Analysis: Glycyl-L-leucine vs. L-leucine
The principal distinction in the mechanism of action between Glycyl-L-leucine and L-leucine lies in their intestinal transport. This difference can have significant implications for their bioavailability and subsequent physiological effects.
| Feature | Glycyl-L-leucine | L-leucine | Key Implications |
| Primary Intestinal Transport | PepT1 (proton-coupled di/tripeptide transporter)[2][3] | Various Na+-dependent and independent amino acid transporters (e.g., LAT2)[11][12] | PepT1 is a high-capacity transport system, potentially offering a more efficient absorption route, especially at high luminal concentrations. |
| Transport Kinetics (Caco-2 cells) | Km: ~0.8 ± 0.1 mM; Vmax: ~1.2 ± 0.1 nmol/mg protein/min[13] | Km: ~0.17-0.23 mM (for LAT2 in renal vesicles)[12] | The lower Km for L-leucine transporters suggests a higher affinity at lower concentrations, while the high Vmax for PepT1 indicates a greater maximal transport capacity for Glycyl-L-leucine. |
| Metabolic Fate in Enterocytes | Rapid intracellular hydrolysis to Glycine and L-leucine[2][3] | Direct entry into the portal circulation | The intracellular release of L-leucine from Glycyl-L-leucine can lead to a high local concentration within the enterocyte. |
| Activation of mTORC1 Signaling | Indirectly, via hydrolysis to L-leucine.[14] Potential for direct effects of the intact dipeptide is an area of active research.[10] | Direct activation of the mTORC1 pathway.[4][5][6][7][8][9] | Studies with dileucine suggest that dipeptide transport may be more effective in stimulating muscle protein synthesis than an equivalent dose of free L-leucine.[10] |
| Apparent Permeability (Papp) in Caco-2 cells | Moderate to high range (typically 1 x 10⁻⁶ to 20 x 10⁻⁶ cm/s)[15] | Variable, dependent on the expression and activity of specific amino acid transporters. | The efficient transport of Glycyl-L-leucine via PepT1 contributes to its good permeability across intestinal cell monolayers. |
Signaling Pathways and Transport Mechanisms
The differential transport and subsequent signaling of Glycyl-L-leucine and L-leucine are depicted in the following diagrams.
Experimental Protocols
Dipeptide Transport Assay in Caco-2 Cells
This protocol outlines a typical experiment to determine the transport kinetics of Glycyl-L-leucine.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Monolayer integrity is confirmed by measuring transepithelial electrical resistance (TEER).[15]
-
Transport Assay:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.
-
The apical (upper) chamber is filled with transport buffer at an acidic pH (e.g., 6.0) containing varying concentrations of Glycyl-L-leucine. The basolateral (lower) chamber is filled with transport buffer at a physiological pH (e.g., 7.4).[15]
-
At designated time points (e.g., 15, 30, 45, 60 minutes), samples are collected from the basolateral chamber and the amount of transported Glycyl-L-leucine is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
To determine the involvement of PepT1, a competitive inhibition study is performed by co-incubating Glycyl-L-leucine with a known PepT1 substrate, such as Glycyl-sarcosine.[15]
-
-
Data Analysis: The rate of transport is calculated and normalized to the surface area of the monolayer and the initial concentration of the dipeptide. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Western Blot Analysis of mTORC1 Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTORC1 signaling pathway.
-
Cell Culture and Treatment: A suitable cell line (e.g., L6 myoblasts or C2C12 myotubes) is cultured to an appropriate confluency. The cells are then serum-starved to reduce basal signaling activity, followed by treatment with Glycyl-L-leucine, L-leucine, or a vehicle control for a specified duration.
-
Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay such as the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software, and the level of phosphorylated protein is normalized to the total amount of the respective protein.
Conclusion
The mechanism of action of Glycyl-L-leucine is primarily characterized by its efficient uptake via the PepT1 transporter and subsequent intracellular hydrolysis to yield L-leucine, which in turn activates the mTORC1 signaling pathway. This transport mechanism is distinct from that of free L-leucine and may offer advantages in terms of absorption efficiency. While direct comparative studies on the signaling effects of intact Glycyl-L-leucine are limited, evidence from related dipeptides suggests that the dipeptide form may be more effective at stimulating muscle protein synthesis. Further research is warranted to fully elucidate the potential unique signaling properties of Glycyl-L-leucine and its therapeutic and nutritional applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dietitiansondemand.com [dietitiansondemand.com]
- 5. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Intestinal Transport and Metabolism of Glycyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycyl-L-leucine with relevant dipeptide alternatives, focusing on intestinal transport kinetics and metabolic fate. The information presented is supported by experimental data to aid researchers and drug development professionals in the informed selection and application of dipeptides in their work.
Physicochemical Properties of Dipeptides
A foundational understanding of the physicochemical properties of dipeptides is crucial for interpreting their biological activity. Key parameters for Glycyl-L-leucine and its common comparators, Glycyl-glycine and L-leucyl-glycine, are summarized below.
| Property | Glycyl-L-leucine | Glycyl-glycine | L-leucyl-glycine |
| Molecular Weight | 188.22 g/mol [1] | 132.12 g/mol | 188.22 g/mol |
| Melting Point | 233-235 °C[1] | 262-264 °C (dec.) | 245-248 °C (dec.) |
| Water Solubility | 37 mg/mL (196.57 mM) | 135 mg/mL | Soluble |
| pKa (Strongest Acidic) | 3.89 | 3.16 | 3.29 |
| pKa (Strongest Basic) | 8.14 | 8.25 | 8.01 |
| LogP | -2.3 | -3.1 | -2.3 |
Intestinal Transport Kinetics: A Comparative Analysis
The intestinal absorption of dipeptides is primarily mediated by the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells. The efficiency of transport can be compared using the Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum transport rate).
| Dipeptide | Model System | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Key Findings & Reference |
| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | Significantly lower Km and higher Vmax compared to Glycyl-glycine, indicating higher affinity and transport capacity.[2] |
| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | Lower affinity and transport capacity compared to Glycyl-L-leucine.[2] |
| Glycyl-L-leucine | Rat Small Intestine | Not specified | 1.6 | Not specified | Demonstrates high affinity in an in vivo model.[2] |
The data consistently shows that Glycyl-L-leucine has a significantly higher affinity for the PEPT1 transporter and a greater transport capacity compared to Glycyl-glycine.[2] This suggests that Glycyl-L-leucine is more efficiently absorbed from the intestine.
Metabolic Fate: Glycyl-L-leucine vs. L-leucyl-glycine
The metabolic fate of dipeptides following transport into intestinal enterocytes is another critical factor influencing their bioavailability and biological activity. This primarily involves hydrolysis by intracellular peptidases.
A key in vivo study in rats demonstrated that the absorption of L-leucine from L-leucyl-glycine was significantly greater than from Glycyl-L-leucine in the ileum.[1] This suggests that L-leucyl-glycine is more readily hydrolyzed by brush border peptidases, leading to a higher local concentration of free L-leucine for absorption.[1]
| Dipeptide | Primary Metabolic Process | Key Finding | Reference |
| Glycyl-L-leucine | Intracellular hydrolysis by peptidases | Less readily hydrolyzed by brush border peptidases compared to L-leucyl-glycine.[1] | [1] |
| L-leucyl-glycine | Brush border and intracellular hydrolysis | More readily hydrolyzed by brush border peptidases, leading to higher absorption of L-leucine.[1] | [1] |
Experimental Protocols
In Vitro Dipeptide Transport Assay using Caco-2 Cells
This protocol outlines a standard method for assessing dipeptide transport kinetics in a widely accepted in vitro model of the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-28 days to allow for differentiation into a polarized monolayer.
-
Transport Assay: The cell monolayers are washed with a transport buffer. The test dipeptide (e.g., radiolabeled Glycyl-L-leucine) at various concentrations is added to the apical side.
-
Incubation: The cells are incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Quantification: The amount of dipeptide transported to the basolateral side is quantified.
-
Kinetic Analysis: The transport parameters, Km and Vmax, are calculated from the concentration-dependent transport rates.
Workflow for in vitro dipeptide transport analysis using Caco-2 cells.
In Vivo Intestinal Perfusion Study in Rats
This protocol describes a common in vivo method to study the absorption of dipeptides directly in a living system.
-
Animal Preparation: A rat is anesthetized, and a segment of the small intestine is surgically isolated.
-
Perfusion: The isolated intestinal segment is perfused with a solution containing the test dipeptide and a non-absorbable marker.
-
Sample Collection: The perfusate is collected from the distal end of the intestinal segment at timed intervals.
-
Analysis: The concentrations of the dipeptide and its constituent amino acids in the collected perfusate are determined.
-
Absorption Calculation: The disappearance of the dipeptide from the perfusate is used to calculate the absorption rate.
Workflow for in vivo intestinal perfusion study in rats.
Signaling Pathways
The transport of dipeptides like Glycyl-L-leucine into intestinal epithelial cells is an active process intricately linked to cellular ion exchange mechanisms.
PEPT1-mediated dipeptide transport coupled with the Na+/H+ exchanger.
References
Performance Benchmark: 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine) vs. Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide commonly known as Glycyl-L-leucine. Its performance is evaluated against standard compounds in two key biological processes: enzymatic hydrolysis by dipeptidases and transport kinetics across cellular membranes. This document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of relevant pathways and workflows.
Executive Summary
Glycyl-L-leucine is a dipeptide composed of glycine and L-leucine. Its biological activity is largely defined by its interaction with peptidases and its transport into cells. This guide benchmarks its performance in these two areas:
-
Enzymatic Hydrolysis: As a substrate for dipeptidases, Glycyl-L-leucine's hydrolysis rate is a key performance indicator. Human renal dipeptidase (DPEP1) shows a preference for dipeptides with bulky, hydrophobic N-terminal residues, suggesting that Leucyl-glycine would be hydrolyzed more readily than Glycyl-L-leucine.
-
Intestinal Transport Kinetics: The efficiency of Glycyl-L-leucine's transport across the intestinal epithelium, primarily mediated by the Peptide Transporter 1 (PEPT1), is compared with the standard dipeptide Glycyl-glycine. Experimental data indicates that Glycyl-L-leucine has a significantly higher affinity and transport capacity than Glycyl-glycine.
Data Presentation
The following tables summarize the quantitative data for the performance of Glycyl-L-leucine against standard compounds in enzymatic hydrolysis and intestinal transport.
Table 1: Comparative Intestinal Transport Kinetics of Glycyl-L-leucine and a Standard Compound
This table presents the kinetic parameters for the uptake of Glycyl-L-leucine and Glycyl-glycine in Caco-2 cells, a model for the human intestinal epithelium. A lower Michaelis constant (Km) indicates a higher affinity of the transporter for the substrate, while a higher maximum transport velocity (Vmax) signifies a greater transport capacity.
| Dipeptide | Model System | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Key Findings & Reference |
| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | Significantly lower Km and higher Vmax compared to Glycyl-glycine, indicating higher affinity and transport capacity.[1] |
| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | Lower affinity and transport capacity compared to Glycyl-L-leucine.[1] |
Table 2: Substrate Specificity of Human Renal Dipeptidase
| Substrate Characteristic | Enzyme Preference | Implication for Glycyl-L-leucine | Reference |
| N-terminal Residue | Bulky, hydrophobic groups are preferred. | Leucyl-glycine would likely be a preferred substrate over Glycyl-L-leucine. | [1] |
| C-terminal Residue | Not explicitly detailed, but the N-terminal residue is the primary determinant. | The leucine at the C-terminus of Glycyl-L-leucine is less critical for binding than the N-terminal amino acid. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dipeptidase Activity Assay
This protocol describes a method to determine the rate of enzymatic hydrolysis of dipeptides like Glycyl-L-leucine.
Principle: A dipeptidase enzyme cleaves the dipeptide substrate into its constituent amino acids. The liberated amino acids are then quantified, typically using a colorimetric method such as the ninhydrin reaction, to determine the enzyme's activity.
Materials:
-
Dipeptide substrate (e.g., Glycyl-L-leucine)
-
Purified dipeptidase enzyme or tissue homogenate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin reagent
-
Stopping reagent (e.g., Trichloroacetic acid)
-
Standard solutions of the constituent amino acids (e.g., glycine, L-leucine)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the dipeptide substrate at a known concentration in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the dipeptidase enzyme to the reaction mixture. A control reaction without the enzyme should be run in parallel.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stopping reagent.
-
Quantification:
-
Add the ninhydrin reagent to the reaction mixtures and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Create a standard curve using known concentrations of the product amino acids.
-
-
Calculation: Determine the amount of product formed from the standard curve and calculate the enzyme activity, typically expressed as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg).
Dipeptide Uptake Assay in Caco-2 Cells
This protocol details the methodology for measuring the transport kinetics of dipeptides across an intestinal epithelial cell monolayer.[1]
Principle: Caco-2 cells are grown to form a polarized monolayer that mimics the intestinal barrier. The uptake of a radiolabeled or fluorescently tagged dipeptide is measured over time to determine the transport rate.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® permeable supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Radiolabeled dipeptide (e.g., [14C]Glycyl-L-leucine)
-
Scintillation cocktail and counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the labeled dipeptide at various concentrations to the apical side of the monolayer.
-
Incubate for a specific time at 37°C.
-
-
Lysis and Quantification:
-
Wash the cells to remove any unbound dipeptide.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Determine the total protein content in the lysate using a protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate and normalize it to the protein content (e.g., nmol/mg protein/min).
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: PEPT1-mediated transport of Glycyl-L-leucine into an intestinal enterocyte.
Caption: Workflow for a colorimetric dipeptidase activity assay.
References
The Prognostic Potential of Glycyl-L-leucine: An Unexplored Avenue
Despite growing interest in the role of small peptides in disease, a comprehensive review of scientific literature reveals a significant gap in the validation of Glycyl-L-leucine as a prognostic marker. While its constituent amino acids, glycine and leucine, have been individually investigated for their roles in various pathological processes, the dipeptide itself remains largely un-investigated in a prognostic context. This guide summarizes the current state of knowledge regarding related molecules and highlights the absence of direct evidence for Glycyl-L-leucine's prognostic utility.
Current Landscape: A Focus on Leucine and Leucine-Rich Proteins
Current research provides some insights into the prognostic potential of leucine and other leucine-containing molecules, which may offer a starting point for future investigations into Glycyl-L-leucine.
Prognostic Value of Leucine
Studies have explored the association between circulating leucine levels and patient outcomes in various diseases. For instance, a U-shaped relationship has been observed between plasma leucine levels and mortality in intensive care unit (ICU) patients, where both high and low levels were associated with lower survival rates compared to a mid-range concentration.[1][2] In the context of cardiovascular disease, leucine has been identified as a potential prognostic marker.[1][3] Furthermore, altered leucine metabolism has been documented in patients with malignant diseases, suggesting a potential role in cancer prognosis.[4] In hepatocellular carcinoma patients undergoing liver transplantation, preoperative serum leucine aminopeptidase levels have been shown to be independent predictors of disease-free and overall survival.[5]
Leucine-Rich Proteins as Prognostic Markers
Leucine-rich alpha-2-glycoprotein 1 (LRG1) has emerged as a promising prognostic biomarker in several conditions. Studies have shown its potential in predicting mortality and vascular events in patients undergoing coronary angiography.[3] Additionally, serum LRG1 levels have been found to correlate with disease activity in systemic juvenile idiopathic arthritis.[6]
The Uncharted Territory of Glycyl-L-leucine
A thorough review of published research indicates a lack of studies directly investigating the prognostic significance of Glycyl-L-leucine. There is no available data correlating its circulating or tissue levels with patient survival, disease recurrence, or other clinical outcomes. Consequently, a comparative analysis of Glycyl-L-leucine with other prognostic markers is not feasible at this time.
The metabolism and transport of Glycyl-L-leucine have been studied, particularly in the context of intestinal absorption.[7] However, these studies do not provide information on its role as a systemic biomarker. While research has delved into the impact of leucine on cancer cachexia and the metabolic reprogramming of cancer cells, these findings are specific to the free amino acid and cannot be directly extrapolated to the dipeptide Glycyl-L-leucine.[8][9][10][11]
Future Directions
The absence of data on the prognostic value of Glycyl-L-leucine represents a significant knowledge gap. Future research should focus on:
-
Developing and validating assays to accurately measure Glycyl-L-leucine levels in biological samples.
-
Conducting large-scale cohort studies to investigate the association between Glycyl-L-leucine levels and clinical outcomes in various diseases, particularly in oncology and critical care where its constituent amino acids have shown relevance.
-
Performing comparative studies to evaluate the prognostic performance of Glycyl-L-leucine against established biomarkers.
Until such studies are conducted, the potential of Glycyl-L-leucine as a prognostic marker remains purely speculative. The scientific community awaits dedicated research to elucidate the role, if any, of this dipeptide in predicting patient outcomes.
Experimental Considerations for Future Studies
Should research into Glycyl-L-leucine as a prognostic marker be undertaken, the following experimental protocols would be crucial:
Quantification of Glycyl-L-leucine in Plasma/Serum
A robust and sensitive method for quantifying Glycyl-L-leucine would be essential. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach is the current gold standard for the quantification of small molecules in complex biological matrices.
Experimental Workflow for LC-MS/MS Quantification:
Caption: Workflow for quantifying Glycyl-L-leucine.
Correlation with Clinical Outcomes
A prospective or retrospective cohort study would be necessary to assess the prognostic value of Glycyl-L-leucine.
Logical Flow for a Prognostic Marker Study:
Caption: Study design for prognostic marker validation.
References
- 1. U-Shape Relationship between Plasma Leucine Level and Mortality in the Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum leucine-rich α-2 glycoprotein 1 predicts 10-year mortality and vascular events in coronary angiography patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine metabolism in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic Value of Preoperative Serum Leucine Aminopeptidases in Hepatocellular Carcinoma Patients Who Underwent Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Leucine-Rich α 2-Glycoprotein as a Biomarker for Monitoring Disease Activity in Patients with Systemic Juvenile Idiopathic Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review Reports - Double-Edge Effects of Leucine on Cancer Cells | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine)
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes
The dipeptide 2-(2-aminoacetamido)-4-methylpentanoic acid, commonly known as glycyl-L-leucine, is a fundamental building block in various research and development applications, from peptide-based drug discovery to nutritional science. The efficiency, purity, and scalability of its synthesis are critical factors for consideration. This guide provides a comparative analysis of the primary synthetic routes for glycyl-L-leucine: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and chemoenzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols for key methods, and visualizations to aid in the selection of the most appropriate synthetic strategy.
Data Presentation: A Comparative Overview
The choice of a synthetic route for glycyl-L-leucine is often a trade-off between scale, speed, and purity. The following table summarizes typical quantitative data associated with each major synthesis methodology. It is important to note that specific yields and purities can vary significantly based on the specific reagents, conditions, and purification methods employed.
| Synthesis Route | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Solution-Phase Peptide Synthesis (LPPS) | 60-80% | >98% (after purification) | Highly scalable for large quantities, well-established, allows for purification of intermediates.[1] | Labor-intensive, time-consuming due to intermediate purification steps, potential for lower overall yield with longer peptides.[1] |
| Solid-Phase Peptide Synthesis (SPPS) | 50-70% (crude) | >95% (after purification) | Rapid, amenable to automation, simplified purification of the final product.[1][2] | Can be costly for very large-scale synthesis, potential for aggregation of the growing peptide chain.[1][3] |
| Chemoenzymatic Synthesis | 70-95% | >99% | High stereoselectivity (no racemization), mild reaction conditions, environmentally friendly ("green chemistry").[4][5] | Enzyme cost and stability can be a factor, requires specific enzyme for the desired peptide bond, may require optimization of reaction media.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of glycyl-L-leucine via solution-phase and solid-phase methods are provided below. These protocols represent common approaches and may require optimization for specific laboratory conditions and desired product specifications.
Solution-Phase Synthesis of Glycyl-L-leucine
This protocol describes a classic approach using protecting groups and a carbodiimide coupling agent.
Materials:
-
N-benzyloxycarbonyl-glycine (Z-Gly-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction:
-
Dissolve L-leucine methyl ester hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
In a separate flask, dissolve N-benzyloxycarbonyl-glycine (1 equivalent) and 1-hydroxybenzotriazole (1 equivalent) in dichloromethane.
-
Cool the Z-Gly-OH solution to 0°C and add N,N'-dicyclohexylcarbodiimide (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes, then add the L-leucine methyl ester solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-L-Leu-OMe.
-
Purify the crude product by silica gel column chromatography.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified Z-Gly-L-Leu-OMe in methanol.
-
Add 1M NaOH solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield Z-Gly-L-Leu-OH.
-
-
Deprotection of the Z-group:
-
Dissolve the Z-Gly-L-Leu-OH in methanol.
-
Add 10% Palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain glycyl-L-leucine.
-
Solid-Phase Synthesis of Glycyl-L-leucine
This protocol outlines the synthesis on a rink amide resin using Fmoc chemistry.[6]
Materials:
-
Rink Amide resin
-
Fmoc-L-leucine (Fmoc-Leu-OH)
-
Fmoc-glycine (Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF in a reaction vessel.[6]
-
Activate Fmoc-L-leucine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[6]
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling:
-
Activate Fmoc-glycine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM, and finally with a volatile solvent like diethyl ether, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude glycyl-L-leucine by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Synthetic Landscape
To better understand the decision-making process and the experimental workflows, the following diagrams have been generated.
Caption: A logical diagram illustrating the factors influencing the choice of a synthesis route for glycyl-L-leucine.
Caption: A generalized experimental workflow for the solid-phase synthesis of glycyl-L-leucine.
References
Safety Operating Guide
Proper Disposal of 2-(2-aminoacetamido)-4-methylpentanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-aminoacetamido)-4-methylpentanoic acid, safeguarding both personnel and the environment.
I. Immediate Safety and Handling for Disposal
Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. Ensure that all handling of the substance, especially when generating dust, is conducted in a well-ventilated area or a fume hood.[1][2][3]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Collection and Storage :
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, such as personal protective equipment, filter paper, and containers, should be treated as hazardous waste.
-
Dispose of contaminated packaging and materials in the same manner as the unused product.[1]
-
-
Accidental Spills :
-
Arranging for Professional Disposal :
-
Contact a licensed and reputable chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
III. Recommended Disposal Method
The recommended method of disposal for this compound is incineration.[1]
-
Chemical Incineration : The substance should be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[1]
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for the most current and comprehensive guidance.
References
Personal protective equipment for handling 2-(2-aminoacetamido)-4-methylpentanoic acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 2-(2-aminoacetamido)-4-methylpentanoic acid, ensuring a secure laboratory environment and maintaining the integrity of research. While specific hazard data for this compound may be limited, it should be handled with the caution appropriate for a potentially hazardous chemical, minimizing exposure through inhalation, skin, and eye contact.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2][3] Must meet appropriate national standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of a lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][2][4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing or handling the compound in powdered form to avoid the inhalation of fine particles.[1][2][5] Work should be conducted in a well-ventilated area or under a fume hood.[4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Experimental Protocols: Handling and Disposal
Proper handling and disposal procedures are critical for laboratory safety and regulatory compliance.
Handling Procedures:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. It is recommended to work in a well-ventilated area or a chemical fume hood, especially when handling powders.[4]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.[3] Use of a respirator is highly recommended during this step.[1][5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7][8]
Disposal Plan:
All waste materials that have come into contact with this compound should be treated as chemical waste.[4]
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not pour down the drain.[4][5]
-
Disposal: All chemical waste should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
